UNC9975
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H28Cl2N4O2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
7-[4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C23H28Cl2N4O2/c24-18-5-3-6-19(22(18)25)29-13-4-12-28(14-15-29)11-1-2-16-31-21-10-8-17-7-9-20(30)26-23(17)27-21/h3,5-6,8,10H,1-2,4,7,9,11-16H2,(H,26,27,30) |
InChIキー |
JQSRFMXTGAVHIR-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on UNC9975: A Dopamine D2 Receptor Biased Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a novel and selective β-arrestin-biased agonist for the dopamine (B1211576) D2 receptor (D2R).[1][2] Developed as an analog of the atypical antipsychotic aripiprazole, this compound represents a significant tool for dissecting the signaling pathways of the D2R, a critical target in the treatment of neuropsychiatric disorders like schizophrenia.[3][4][5] This compound uniquely activates β-arrestin-mediated signaling pathways while simultaneously acting as an antagonist at the canonical Gαi/o protein-coupled pathway.[1][6] This functional selectivity offers the potential for therapeutic agents with improved side-effect profiles, particularly a reduction in motor side effects associated with traditional antipsychotics.[6][7] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols.
Chemical Properties
This compound is a synthetic organic molecule with the following properties:
| Property | Value |
| Molecular Formula | C23H28Cl2N4O2 |
| Molecular Weight | 463.40 g/mol [1] |
| CAS Number | 1354030-19-5[1] |
| IUPAC Name | 7-{4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one[2] |
| SMILES | O=C1NC2=NC(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CCC3)=CC=C2CC1[1] |
Mechanism of Action
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that canonically signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[[“]][9] However, D2Rs can also signal through a non-canonical pathway involving the recruitment of β-arrestin proteins, which can initiate distinct downstream signaling cascades and are involved in receptor desensitization and internalization.[3][10]
This compound exhibits biased agonism, also known as functional selectivity, by preferentially activating the β-arrestin pathway over the G protein pathway.[6][11] Specifically, this compound acts as a partial agonist for D2R/β-arrestin-2 interactions while being an antagonist of Gαi-regulated cAMP production.[1][6] This biased signaling is thought to contribute to its antipsychotic-like effects while mitigating the motor side effects, such as catalepsy, that are associated with conventional D2R antagonists.[6][7] In vivo studies have shown that the antipsychotic-like activity of this compound is attenuated in β-arrestin-2 knockout mice, highlighting the importance of this pathway for its therapeutic effects.[6][11]
Signaling Pathways
The signaling of the D2 receptor is multifaceted. The canonical pathway involves coupling to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP and reduced protein kinase A (PKA) activity.[[“]][9] The non-canonical pathway involves the recruitment of β-arrestin 2, which can lead to the activation of other signaling molecules like MAP kinases and Akt.[3][10]
This compound preferentially activates the β-arrestin pathway while blocking the G protein pathway.
Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinities (Ki, nM) [6]
| Receptor | This compound | Aripiprazole |
| Dopamine D2 | < 10 | < 10 |
| Dopamine D3 | High Affinity | High Affinity |
| Dopamine D1, D4, D5 | Low Affinity | Low Affinity |
| Histamine H1 | < 10 | High Affinity |
Table 2: Functional Activity at the D2 Receptor [6]
| Assay | Parameter | This compound | Aripiprazole | Quinpirole |
| Gαi-mediated cAMP Inhibition | EC50 (nM) | Inactive | 38 | 3.2 |
| Emax (%) | 0 | 51 ± 5 | 100 ± 3 | |
| β-Arrestin-2 Recruitment (Tango) | EC50 (nM) | < 10 | < 10 | N/A |
| Agonist Type | Partial Agonist | Partial Agonist | N/A | |
| β-Arrestin-mediated ERK Phosphorylation | EC50 (nM) | 2.2 | 1.8 | N/A |
| Emax (%) | 32 | 39 | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of this compound for the dopamine D2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. consensus.app [consensus.app]
- 9. tandfonline.com [tandfonline.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of UNC93B1 in Neuronal Signaling
Audience: Researchers, scientists, and drug development professionals.
Note: This guide focuses on UNC93B1, as "UNC9975" is not a recognized protein and is presumed to be a typographical error.
Executive Summary
UNC93B1 is a multipass transmembrane protein primarily located in the endoplasmic reticulum (ER) that plays a critical role as a chaperone for a subset of Toll-like receptors (TLRs).[1][2][3] While extensively studied in the context of innate immunity, emerging evidence has established its expression and functional importance within the central nervous system (CNS), including in neurons, microglia, astrocytes, and oligodendrocytes.[1][2][4] In the neuronal context, UNC93B1 is a key modulator of neuroinflammation and neuronal injury by governing the trafficking and signaling of nucleic acid-sensing TLRs.[1][4] Its function is indispensable for certain TLR-mediated responses to both pathogen-associated and endogenous molecules, such as microRNAs, which can act as danger signals in the CNS.[1][2][4] Deficiencies in UNC93B1 function are linked to severe neurological diseases, including Herpes simplex virus type 1 (HSV-1) encephalitis, underscoring its critical role in CNS immune surveillance.[1][2]
Molecular Function of UNC93B1: A Master Regulator of TLR Trafficking
The primary function of UNC93B1 is to facilitate the transport of specific TLRs from the ER to their correct subcellular signaling compartments.[2][3][5]
-
Client TLRs: UNC93B1 is essential for the trafficking of endosomal TLRs that recognize nucleic acids: TLR3 (double-stranded RNA), TLR7 and TLR8 (single-stranded RNA), and TLR9 (DNA).[1][2][3] It is also required for the cell-surface localization of TLR5, which senses bacterial flagellin.[1][6] TLRs such as TLR2 and TLR4 are generally considered to operate independently of UNC93B1.[1][2]
-
Trafficking Mechanism: UNC93B1 binds to its client TLRs within the ER, an interaction crucial for their exit from this organelle.[2][3] The UNC93B1-TLR complex is then trafficked through the Golgi apparatus to endolysosomes.[3] This relocalization is a prerequisite for the TLRs to encounter their respective ligands and initiate downstream signaling cascades.[2][5]
-
Protein Stability: Beyond its role in trafficking, UNC93B1 also stabilizes its client TLR proteins, preventing their premature degradation.[1][2] This function is independent of its role in endosomal transport.[2]
The Role of UNC93B1 in Neuronal Signaling and CNS Pathophysiology
UNC93B1 is broadly expressed throughout the murine CNS, with its expression increasing during brain development.[1][2][4] Its presence in neurons and glial cells positions it as a critical player in innate immune responses within the brain.
-
Modulation of Neuroinflammation: UNC93B1 is integral to neuroinflammatory processes triggered by TLR activation. For instance, the extracellular microRNA let-7b, which can be released from dying cells, acts as an endogenous activator of TLR7.[1][2] The subsequent neuroinflammatory response and neuronal injury are dependent on functional UNC93B1.[1][4]
-
Neuronal Injury and Protection: Studies have demonstrated that UNC93B1 is required for let-7b-induced neuronal injury.[1][4] In vitro, UNC93B1-deficient neurons are resistant to the neurotoxic effects of let-7b.[1][4] Similarly, mice lacking functional UNC93B1 are protected from neurodegeneration when let-7b is administered intrathecally.[1][4] This highlights UNC93B1 as a potential therapeutic target for mitigating neuroinflammation-driven neuronal damage.
-
Host Defense in the CNS: The clinical relevance of UNC93B1 in the CNS is underscored by the fact that humans with loss-of-function mutations in the UNC93B1 gene are susceptible to developing HSV-1 encephalitis.[1][2] This is likely due to impaired TLR3 signaling in neurons and oligodendrocytes, which is critical for controlling viral infections in the brain.[7]
Quantitative Data Summary
The expression of Unc93b1 in CNS cells is not static and can be modulated by TLR agonists. This regulation suggests a feedback loop where the presence of inflammatory stimuli can enhance the machinery required for TLR signaling.
| Cell Type | Treatment (TLR Agonist) | Fold Increase in Unc93b1 mRNA Expression (Mean ± SEM) | p-value | Reference |
| Microglia | poly(I:C) (TLR3) | 3.79 ± 0.32 | p = 0.001 | [2] |
| Microglia | LPS (TLR4) | 2.59 ± 0.51 | p = 0.036 | [2] |
| Microglia | let-7b (TLR7) | 3.54 ± 0.16 | p = 0.0001 | [2] |
| Neurons | poly(I:C) (TLR3) | 3.51 ± 0.22 | p = 0.0003 | [2] |
| Neurons | LPS (TLR4) | 2.5 ± 0.22 | p = 0.0023 | [2] |
| Neurons | let-7b (TLR7) | 1.79 ± 0.22 | p = 0.0215 | [2] |
Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the function of UNC93B1 in the CNS.
5.1 Primary Cortical Neuron and Microglia Culture [2]
-
Source: Cerebral cortices from neonatal (P0-P3) C57BL/6 (Wild-Type, WT) and Unc93b1 knockout (Unc93b1-/-) mice.
-
Microglia Isolation: Cortices are dissociated and cultured in DMEM supplemented with 10% FBS and GM-CSF. After 10-14 days, microglia are harvested by shaking the flasks.
-
Neuron Isolation: After microglia removal, remaining cells are trypsinized and plated on poly-L-ornithine-coated plates in Neurobasal medium supplemented with B27 and L-glutamine. Cytosine arabinoside is added to inhibit glial proliferation.
5.2 In Vitro Neuronal Injury Assay [1][2]
-
Objective: To assess the role of UNC93B1 in TLR7-mediated neuronal death.
-
Procedure:
-
Primary cortical neurons from WT and Unc93b1-/- mice are cultured for 7 days.
-
Cultures are treated with the TLR7 agonist let-7b oligoribonucleotide (e.g., 20 µg/ml) for a specified duration (e.g., 24-72 hours).
-
Cell viability is assessed by immunocytochemistry. Neurons are fixed and stained with an antibody against the neuronal marker NeuN.
-
The number of surviving NeuN-positive cells is quantified by microscopy. A reduction in NeuN-positive cells in treated versus control cultures indicates neuronal injury.
-
5.3 Quantitative Real-Time PCR (qPCR) [2]
-
Objective: To measure the expression level of Unc93b1 mRNA in response to TLR stimulation.
-
Procedure:
-
Primary microglia or neurons are treated with TLR agonists (e.g., poly(I:C), LPS, let-7b) for 6 hours.
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
qPCR is performed using primers specific for Unc93b1 and a housekeeping gene (e.g., β-actin) for normalization.
-
Relative mRNA expression is calculated using the ΔΔCt method.
-
Visualizations: Signaling Pathways and Workflows
Caption: UNC93B1-mediated TLR trafficking from the ER to the endosome.
Caption: Workflow for assessing UNC93B1's role in neuronal injury.
References
- 1. Frontiers | UNC93B1 Is Widely Expressed in the Murine CNS and Is Required for Neuroinflammation and Neuronal Injury Induced by MicroRNA let-7b [frontiersin.org]
- 2. UNC93B1 Is Widely Expressed in the Murine CNS and Is Required for Neuroinflammation and Neuronal Injury Induced by MicroRNA let-7b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC93B1 mediates differential trafficking of endosomal TLRs | eLife [elifesciences.org]
- 4. UNC93B1 Is Widely Expressed in the Murine CNS and Is Required for Neuroinflammation and Neuronal Injury Induced by MicroRNA let-7b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The UNC93B1 tyrosine-based motif regulates trafficking and TLR responses via separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC93B1 is essential for the plasma membrane localization and signaling of Toll-like receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chaperone UNC93B1 regulates toll-like receptor stability independent of endosomal TLR transport - PMC [pmc.ncbi.nlm.nih.gov]
UNC9975: A Technical Guide to a β-Arrestin-Biased Chemical Probe for Dopamine D2 Receptor Signaling
Introduction
UNC9975 is a novel chemical probe that has emerged as a critical tool for dissecting the nuanced signaling pathways of the Dopamine (B1211576) D2 Receptor (D2R).[1][2] Developed through a diversity-oriented modification of the aripiprazole (B633) scaffold, this compound exhibits a unique pharmacological profile as a β-arrestin-biased agonist.[3][4][5][6] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its application in elucidating D2R signaling, intended for researchers, scientists, and drug development professionals.
This compound is a potent and selective ligand for the D2R, demonstrating a fascinating example of functional selectivity, also known as biased signaling.[1][7] It acts as a partial agonist for D2R-mediated β-arrestin-2 recruitment and signaling while simultaneously functioning as an antagonist at the canonical Gαi-dependent signaling pathway that leads to the inhibition of cyclic AMP (cAMP) production.[3][4][5] This biased agonism makes this compound an invaluable tool for isolating and studying the physiological and pathological roles of the β-arrestin pathway in D2R signaling, which is implicated in the therapeutic effects and side-effect profiles of antipsychotic medications.[3][4][5]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data for this compound and relevant comparator compounds.
Table 1: Receptor Binding Affinities (Ki)
| Compound | D2R (Ki, nM) | D3R (Ki, nM) | D1R, D4R, D5R (Ki) | H1 Receptor (Ki, nM) |
| This compound | < 10 | High Affinity | Low Affinity | < 10 |
| Aripiprazole | < 10 | High Affinity | Low Affinity | < 10 |
| UNC0006 | < 10 | High Affinity | Low Affinity | < 10 |
| UNC9994 | 79 | High Affinity | Low Affinity | < 10 |
Data compiled from Allen et al., 2011.[3]
Table 2: Functional Activity at D2R
| Compound | Gαi-mediated cAMP Inhibition (EC50, Emax) | β-arrestin-2 Recruitment (Tango Assay) (EC50, nM; Emax, %) | β-arrestin-2 Recruitment (DiscoveRx Assay) (EC50, nM; Emax, %) | β-arrestin-2 Recruitment (BRET Assay) (EC50, nM; Emax, %) |
| This compound | Inactive | 1.1, 43% | 5.7, 19% | 6.0, 20% |
| Aripiprazole | 38 nM, 51% | 2.4, 73% | 3.4, 51% | 145, 47% |
| UNC0006 | Inactive | 1.2, 47% | 3.2, 25% | 17, 25% |
| UNC9994 | Inactive | 6.1, 91% | 448, 64% | >1000, >50% |
| Quinpirole (B1680403) (Full Agonist) | 3.2 nM, 100% | 2.0, 100% | 56, 100% | 6.7, 100% |
Data compiled from Allen et al., 2011 and associated supplementary materials.[3][8]
Mechanism of Action: Biased Agonism at the D2R
The Dopamine D2 Receptor, a member of the G protein-coupled receptor (GPCR) superfamily, canonically signals through the Gαi/o family of G proteins.[7][[“]] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[10][11] However, D2Rs can also signal through a non-canonical, G protein-independent pathway involving the recruitment of β-arrestins.[4][7]
This compound selectively activates this latter pathway.[3] While it binds to the D2R with high affinity, it does not induce the conformational change required for Gαi protein coupling and subsequent inhibition of cAMP production.[3][12] Instead, its binding promotes a receptor conformation that is recognized by G protein-coupled receptor kinases (GRKs), leading to receptor phosphorylation. This phosphorylated state serves as a docking site for β-arrestin-2, initiating a distinct set of downstream signaling events.[7]
The significance of this biased agonism lies in the potential to separate the therapeutic effects of D2R modulation from its adverse side effects.[3][4] For instance, the antipsychotic actions of D2R ligands are thought to be mediated, at least in part, by the β-arrestin pathway, while the motor side effects may be more closely linked to G protein-dependent signaling.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided in the DOT language for Graphviz.
Caption: D2R signaling pathways showing this compound's biased agonism.
Caption: Experimental workflow for characterizing this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following are summarized protocols for the key assays used to characterize this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Preparation: HEK293 cells stably expressing the human Dopamine D2 Receptor are harvested and homogenized to prepare cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: A known D2R antagonist radioligand, such as [3H]-spiperone, is used at a concentration near its Kd.
-
Competition: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[13]
Gαi-Mediated cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate Gαi-coupled signaling.
-
Cell Line: HEK293T cells co-expressing the D2R and a cAMP biosensor (e.g., GloSensor-22F) are used.
-
Assay Medium: Cells are incubated in a suitable buffer, such as HBSS.
-
Stimulation: Cells are first stimulated with a β-adrenergic agonist like isoproterenol (B85558) to increase basal cAMP levels via Gs coupling.
-
Compound Addition: Varying concentrations of the test compound (this compound) are added. A known D2R agonist like quinpirole serves as a positive control.
-
Detection: The biosensor (e.g., luciferase-based) generates a signal proportional to the intracellular cAMP concentration.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for the inhibition of isoproterenol-stimulated cAMP production. This compound shows no agonistic activity in this assay.[3]
β-Arrestin-2 Recruitment Assays
Several assay formats can be used to measure the recruitment of β-arrestin-2 to the D2R.
-
Cell Line: HTLA cells are engineered to express the D2R fused to a transcription factor and a β-arrestin-2 fusion protein.
-
Principle: Ligand-induced recruitment of β-arrestin-2 to the receptor brings the two fusion partners into proximity, leading to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
Protocol: Cells are plated and incubated with varying concentrations of the test compound.
-
Incubation: A prolonged incubation (e.g., 20 hours) is often required for reporter gene expression.
-
Detection: Reporter gene activity is measured (e.g., luminescence).
-
Data Analysis: EC50 and Emax values for β-arrestin-2 recruitment are determined from the dose-response curve.[3][8]
-
Cell Line: HEK293 cells are co-transfected with constructs for D2R fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).
-
Principle: Upon ligand-induced recruitment, the Rluc and YFP are brought into close proximity, allowing for energy transfer from the luciferase substrate to the YFP, resulting in a BRET signal.
-
Protocol: Transfected cells are incubated with the luciferase substrate (e.g., coelenterazine (B1669285) h) and then stimulated with the test compound.
-
Detection: Light emission at wavelengths corresponding to both Rluc and YFP is measured simultaneously.
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated, and dose-response curves are generated to determine EC50 and Emax.[3][14]
In Vivo Applications and Implications
Pharmacokinetic studies in mice have shown that this compound has high brain exposure and a longer half-life in the brain compared to aripiprazole, making it a suitable tool for in vivo studies.[3] In preclinical models of antipsychotic activity, such as d-amphetamine-induced hyperlocomotion, this compound exhibits potent antipsychotic-like effects without inducing catalepsy, a common motor side effect associated with typical antipsychotics.[3][4]
Crucially, the antipsychotic-like activity of this compound is significantly attenuated in β-arrestin-2 knockout mice.[3] This finding provides strong evidence that the therapeutic effects of this compound are mediated through the β-arrestin signaling pathway. These studies highlight the potential of developing β-arrestin-biased D2R ligands as a novel class of antipsychotics with an improved side-effect profile.[6][15]
Conclusion
This compound is a pioneering chemical probe that has been instrumental in advancing our understanding of D2R signaling. Its unique profile as a β-arrestin-biased agonist allows for the specific interrogation of the non-canonical D2R signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the intricate roles of D2R-β-arrestin signaling in health and disease, and to guide the development of next-generation therapeutics for psychiatric and neurological disorders. The continued application of this compound and similar biased ligands will undoubtedly shed further light on the complex pharmacology of the dopamine system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | D(2) agonist | TargetMol [targetmol.com]
- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 13. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC9975: A Technical Guide to a Novel β-Arrestin-Biased Dopamine D2 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of UNC9975, a novel β-arrestin-biased ligand for the dopamine (B1211576) D2 receptor (D2R). This compound represents a significant tool for dissecting the signaling pathways of the D2R and holds potential for the development of new antipsychotic therapeutics with improved side-effect profiles.
Discovery and Rationale
This compound was developed through a robust, diversity-oriented modification of the aripiprazole (B633) scaffold.[1][2][3][4] The primary goal was to create a D2R agonist that selectively activates β-arrestin signaling pathways over the canonical G-protein (Gi) coupled pathways.[2][3][4] This concept of "functional selectivity" or "biased agonism" is a key area of modern pharmacology, aiming to design drugs that preferentially engage therapeutically relevant signaling cascades while avoiding those associated with adverse effects.[1][2][3][4]
This compound emerged from this effort as a unique molecule that acts as an antagonist of Gi-regulated cAMP production while simultaneously serving as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][2][3][4][5] This profile is of particular interest in the context of antipsychotic drug development, as it is hypothesized that β-arrestin signaling may contribute to therapeutic efficacy while the blockade of G-protein signaling is linked to motor side effects.[1][2][3][4]
Synthesis
The chemical synthesis of this compound is based on the modification of the aripiprazole framework. A complete description of the chemical synthesis and the corresponding characterization data, including 1H and 13C NMR spectra, are detailed in the supporting information of the primary publication by Allen et al. (2011) in the Proceedings of the National Academy of Sciences (PNAS).[5]
In Vitro Pharmacology and Data
This compound has been characterized in a variety of in vitro assays to determine its potency and efficacy at the dopamine D2 receptor. The following tables summarize the key quantitative data from these studies.
| Assay | Ligand | EC50 (nM) | pEC50 (mean ± SEM) | Emax (% of Quinpirole) (mean ± SEM) |
| D2-mediated Gαi-coupled cAMP Production | Quinpirole | 3.2 | 8.49 ± 0.07 | 100 ± 3 |
| Aripiprazole | 38 | 7.4 ± 0.1 | 51 ± 5 | |
| This compound | - | - | No activity observed |
Table 1: Activity of this compound in a D2-mediated Gαi-coupled isoproterenol-stimulated cAMP production assay in HEK293T cells. Data from Allen et al., 2011.[1]
| Assay | Ligand | EC50 (nM) | Emax (% of Quinpirole) |
| D2-mediated β-Arrestin-2 Recruitment | Aripiprazole | < 10 | 73% |
| This compound | < 10 | 43% |
Table 2: Activity of this compound in a D2-mediated β-arrestin-2 translocation Tango assay. Data from Allen et al., 2011.[5]
| Assay | Ligand | EC50 (nM) | Emax (% of Quinpirole) |
| D2-mediated p-ERK Immunofluorescence | Aripiprazole | 6.3 | 49% |
| This compound | - | 13% |
Table 3: Activity of this compound in a D2 dopamine receptor-mediated p-ERK immunofluorescence assay. Data from Allen et al., 2011.[5]
Signaling Pathway and Mechanism of Action
This compound exhibits biased agonism at the dopamine D2 receptor. Upon binding to the D2R, it does not activate the canonical Gαi-protein signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Instead, this compound promotes the recruitment of β-arrestin-2 to the receptor. This differential engagement of downstream signaling pathways is the basis for its unique pharmacological profile.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
D2 β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to the D2 receptor upon ligand stimulation.
Protocol:
-
HTLA cells, which stably express a β-arrestin-TEV protease fusion protein and a tetracycline transactivator-driven luciferase reporter, are plated in 15-cm dishes in DMEM containing 10% FBS.
-
The following day, cells are transfected with a plasmid encoding the long isoform of the human dopamine D2 receptor (D2L).
-
24 hours post-transfection, cells are harvested and plated into 384-well plates in DMEM with 1% dialyzed FBS.
-
After another 24 hours, the medium is replaced with DMEM and cells are stimulated with various concentrations of this compound or control compounds.
-
Following an overnight incubation, luciferase activity is measured using a luminometer.
D2-mediated Gαi-regulated cAMP Production Assay
This assay quantifies the effect of this compound on the Gαi-mediated inhibition of cAMP production.
Protocol:
-
HEK293T cells are co-transfected with a plasmid encoding the human D2L receptor and a GloSensor-22F cAMP biosensor plasmid.
-
48 hours post-transfection, cells are plated into 384-well plates.
-
On the day of the assay, the medium is replaced with CO2-independent medium containing the GloSensor reagent.
-
Cells are incubated for 2 hours at room temperature in the dark.
-
A baseline luminescence reading is taken.
-
Cells are then treated with this compound or control compounds, followed by stimulation with isoproterenol (B85558) to induce cAMP production.
-
Luminescence is measured kinetically for 15 minutes.
In Vivo Activity
This compound has demonstrated potent antipsychotic-like activity in preclinical models without inducing the motoric side effects commonly associated with typical antipsychotic drugs.[1][2][3] In mouse models, this compound was shown to inhibit hyperlocomotion induced by psychostimulants such as d-amphetamine and phencyclidine.[1] Importantly, the antipsychotic-like effects of this compound were significantly attenuated in β-arrestin-2 knockout mice, providing strong evidence that its therapeutic-like actions are mediated through the β-arrestin pathway.[1][2][3] Furthermore, in wild-type mice, this compound did not induce catalepsy, a common preclinical indicator of extrapyramidal side effects. However, in β-arrestin-2 knockout mice, this compound did induce catalepsy, suggesting that β-arrestin-2 signaling is not only crucial for its efficacy but also for its favorable side-effect profile.[1]
Conclusion
This compound is a pioneering example of a β-arrestin-biased ligand for the dopamine D2 receptor. Its unique pharmacological profile, characterized by the separation of β-arrestin signaling from G-protein activation, makes it an invaluable research tool for elucidating the complex signaling mechanisms of the D2R. Moreover, its promising preclinical profile suggests that the principle of biased agonism at the D2R could be a viable strategy for the development of safer and more effective antipsychotic medications. Further research into this compound and similar compounds will undoubtedly continue to advance our understanding of GPCR pharmacology and its therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Scholarly Article or Book Chapter | Discovery of -Arrestin-Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy | ID: f4752r18g | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UNC9975 in Antipsychotic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC9975, a functionally selective G protein-coupled receptor (GPCR) ligand, and its significance in the field of antipsychotic drug discovery. This compound represents a pivotal tool compound for dissecting the signaling pathways that contribute to antipsychotic efficacy and side effects, offering a novel approach to the development of safer and more effective treatments for psychiatric disorders.
Core Concept: β-Arrestin-Biased Agonism at the Dopamine (B1211576) D2 Receptor
This compound is a pioneering β-arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2] Unlike traditional antipsychotics that act as antagonists or partial agonists at the D2R, this compound exhibits functional selectivity. This means it preferentially activates one downstream signaling pathway over another. Specifically, this compound is an antagonist of the canonical G-protein (Gi)-mediated signaling pathway, which is responsible for the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, while simultaneously acting as a partial agonist for the recruitment and signaling of β-arrestin-2.[1][2][3][4][5][6][7][8]
This biased agonism is a critical feature, as it is hypothesized that the β-arrestin signaling cascade contributes significantly to the therapeutic effects of antipsychotics, while the G-protein pathway may be associated with some of the undesirable motor side effects.[2][9][4][6] The development of this compound and similar compounds has provided researchers with chemical probes to explore the therapeutic potential of selectively targeting the β-arrestin pathway in schizophrenia and other dopamine-related disorders.[2][9][4][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor | D3 Receptor | D1, D4, D5 Receptors | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | H1 Receptor |
| This compound | < 10 | High Affinity | Low Affinity | Moderate to High | Moderate to High | Moderate to High | Moderate to High | < 10 |
| Aripiprazole | < 10 | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| UNC9994 | 79 | High Affinity | Low Affinity | Moderate to High | Moderate to High | Moderate to High | Moderate to High | N/A |
Note: "N/A" indicates data not available in the provided search results. "High Affinity," "Moderate to High," and "Low Affinity" are qualitative descriptions from the search results where specific Ki values were not provided.[5][12]
Table 2: In Vitro Functional Activity
| Compound | D2R Gi-Mediated cAMP Inhibition | D2R β-Arrestin-2 Recruitment | D2R G-Protein Mediated p-ERK |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| This compound | Inactive | N/A | 2.2 |
| Aripiprazole | 38 | 51 | 1.8 |
| Quinpirole | Potent Full Agonist | N/A | N/A |
| UNC0006 | Inactive | N/A | 3.2 |
Note: Emax values for β-arrestin-2 recruitment are relative to a full agonist. The p-ERK assay measures the rapid phase of G-protein-mediated ERK phosphorylation.[5][6][7]
Table 3: In Vivo Antipsychotic-Like Activity and Side Effect Profile
| Compound | d-Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Catalepsy Induction in Wild-Type Mice (5.0 mg/kg) | Catalepsy Induction in β-Arrestin-2 KO Mice (5.0 mg/kg) |
| This compound | 0.38 | No significant induction | Significant induction at 60 min |
| Aripiprazole | 0.36 | No significant induction | No significant induction |
| Haloperidol | N/A | Significant induction (2.0 mg/kg) | N/A |
| UNC0006 | N/A | No significant induction | Significant induction at 60 min |
Note: Catalepsy is a measure of motoric side effects.[5][12]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
D2-Mediated cAMP Accumulation Assay
This assay measures the inhibition of isoproterenol-stimulated cAMP production via the Gi-coupled signaling pathway.[5][7]
-
Cell Line: HEK293T cells transfected with the dopamine D2 receptor.
-
Stimulation: Cells are stimulated with isoproterenol (B85558) to increase intracellular cAMP levels.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound, aripiprazole).
-
Measurement: Intracellular cAMP levels are measured using a suitable assay, such as a competitive immunoassay or a biosensor.
-
Analysis: The ability of the test compound to inhibit isoproterenol-stimulated cAMP production is quantified to determine its functional activity at the Gi-coupled pathway. A decrease in cAMP levels indicates agonist activity.
D2R/β-Arrestin-2 Interaction Assay
This assay quantifies the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.
-
Cell Line: HEK293T cells co-transfected with the D2 receptor and a β-arrestin-2 fusion protein (e.g., fused to a reporter enzyme or fluorescent protein).
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Measurement: The interaction between the D2 receptor and β-arrestin-2 is measured. This can be done using various techniques, such as enzyme-fragment complementation (e.g., β-galactosidase), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
-
Analysis: The signal generated from the reporter system is proportional to the extent of β-arrestin-2 recruitment. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the test compound.
Psychostimulant-Induced Hyperlocomotion in Mice
This is a well-established in vivo model for assessing potential antipsychotic activity.[5][12]
-
Animals: Inbred C57BL/6 mice are commonly used.
-
Habituation: Mice are habituated to the testing environment (e.g., open-field arena).
-
Compound Administration: Mice are administered the test compound (e.g., this compound) via intraperitoneal (i.p.) injection at various doses.
-
Psychostimulant Challenge: After a predetermined time (e.g., 30 minutes), mice are challenged with a psychostimulant such as d-amphetamine or phencyclidine (PCP) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded over a specific time period (e.g., 30-70 minutes post-challenge) using automated activity monitors.
-
Analysis: The ability of the test compound to inhibit the psychostimulant-induced increase in locomotor activity is quantified.
Drug-Induced Catalepsy Model
This model is used to assess the potential for extrapyramidal side effects (motor deficits).[5][12][13]
-
Animals: Wild-type and β-arrestin-2 knockout mice can be used to investigate the role of this pathway in motor side effects.
-
Compound Administration: Mice are administered the test compound (e.g., this compound, haloperidol) at a fixed dose.
-
Catalepsy Assessment: At various time points after drug administration (e.g., 30 and 60 minutes), catalepsy is assessed using methods like the bar test or the inclined screen test. The latency for the mouse to correct an externally imposed posture is measured.
-
Analysis: A significant increase in the latency to move is indicative of catalepsy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research.
Caption: this compound signaling at the Dopamine D2 Receptor.
References
- 1. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. pnas.org [pnas.org]
- 4. Scholarly Article or Book Chapter | Discovery of -Arrestin-Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy | ID: f4752r18g | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. tansobio.com [tansobio.com]
- 12. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 13. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action and Target Profile
An in-depth analysis of UNC9975 reveals its role as a potent and selective inhibitor of Mer-receptor tyrosine kinase (MerTK) and FMS-like tyrosine kinase 3 (FLT3). This technical guide consolidates the available pharmacological data on this compound, presenting its profile in a manner accessible to researchers, scientists, and drug development professionals.
This compound functions as an ATP-competitive inhibitor, targeting the kinase activity of MerTK and FLT3. MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in immune regulation and cancer progression. Overexpression of MerTK is associated with poor prognosis in various malignancies, including acute myeloid leukemia (AML), non-small cell lung cancer, and melanoma. FLT3 is another receptor tyrosine kinase, and mutations leading to its activation are common drivers in AML. By inhibiting these kinases, this compound disrupts downstream signaling pathways crucial for cancer cell survival, proliferation, and immune evasion.
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases to determine its selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| MerTK | Biochemical | 4.3 | |
| FLT3 | Biochemical | 1.1 | |
| FLT3 (ITD) | Cell-based | 1.5 | |
| Axl | Biochemical | 24 | |
| Tyro3 | Biochemical | 46 |
| MERTK | Cell-based | 7.9 | |
The data demonstrates that this compound is a highly potent inhibitor of both MerTK and FLT3. Its selectivity for MerTK and FLT3 over the other TAM family members, Axl and Tyro3, is noteworthy.
Signaling Pathway Inhibition
This compound effectively blocks the signaling cascades downstream of MerTK and FLT3. Upon ligand binding (e.g., Gas6 for MerTK), these receptors dimerize and autophosphorylate, creating docking sites for signaling proteins that activate pathways such as PI3K/AKT, RAS/MAPK, and STAT5. This compound's inhibition of the initial phosphorylation event prevents the activation of these critical pro-survival pathways.
Caption: this compound inhibits MerTK signaling pathway.
Cellular Activity
In cellular assays, this compound has demonstrated the ability to inhibit the proliferation of cancer cell lines that are dependent on MerTK or FLT3 signaling. For instance, in MOLM-14 and MV4-11 AML cell lines, which harbor FLT3 internal tandem duplication (ITD) mutations, this compound potently inhibits cell growth. It also effectively blocks MerTK phosphorylation in various cancer cell types upon stimulation with its ligand, Gas6.
Pharmacokinetics
Pharmacokinetic studies in mice have characterized the profile of this compound following oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
|---|---|---|
| Tmax | 4 | hours |
| Cmax | 1600 | ng/mL |
| AUC (0-24h) | 22000 | h*ng/mL |
| Bioavailability | 56 | % |
These results indicate that this compound has good oral bioavailability and achieves plasma concentrations sufficient to engage its targets in vivo.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft models of human cancers. In an AML model using MV4-11 cells, oral administration of this compound resulted in significant tumor growth inhibition and prolonged survival. These preclinical findings underscore the potential of this compound as a therapeutic agent for cancers driven by MerTK or FLT3 signaling.
Experimental Protocols
Biochemical Kinase Assays: The inhibitory activity of this compound against a panel of kinases was determined using radiometric assays. Recombinant kinase domains were incubated with a peptide substrate, ³³P-ATP, and varying concentrations of the inhibitor. The incorporation of ³³P into the substrate was measured by scintillation counting. The IC50 values were calculated from the dose-response curves.
Caption: Workflow for a typical biochemical kinase assay.
Cell-Based Phosphorylation Assays: Cancer cell lines expressing the target kinase (e.g., MerTK) were serum-starved and then pre-incubated with different concentrations of this compound. The cells were subsequently stimulated with the appropriate ligand (e.g., Gas6) to induce receptor phosphorylation. Cell lysates were then analyzed by Western blot or ELISA using antibodies specific for the phosphorylated form of the kinase to determine the extent of inhibition.
In Vivo Xenograft Studies: Female immunodeficient mice were subcutaneously inoculated with human cancer cells (e.g., MV4-11). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose and schedule. Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised for pharmacodynamic analysis of target inhibition.
An In-depth Technical Guide to the UNC9975-Dopamine D2 Receptor Interaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: The landscape of G protein-coupled receptor (GPCR) pharmacology has been reshaped by the concept of functional selectivity, or biased agonism. This paradigm posits that a ligand can selectively activate one of several downstream signaling pathways of a single receptor, offering the potential for therapeutics with improved efficacy and reduced side effects. UNC9975, a novel chemical probe, serves as a quintessential example of this principle. It is not a receptor itself, but a β-arrestin-biased ligand for the Dopamine (B1211576) D2 receptor (D2R), a critical target in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the interaction between this compound and the D2R, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the underlying signaling pathways.
Introduction to this compound and Biased Agonism at the Dopamine D2 Receptor
This compound is a synthetic, aripiprazole-derived ligand that demonstrates significant functional selectivity at the Dopamine D2 receptor (D2R), a Gi-coupled GPCR.[1][2] Unlike the endogenous ligand dopamine or traditional antipsychotics, this compound exhibits a unique signaling profile: it acts as an antagonist at the canonical G protein (Gi)-mediated signaling pathway while simultaneously functioning as a partial agonist for the β-arrestin-2 recruitment and signaling pathway.[1][3][4]
This biased agonism is of high interest in drug development. The canonical Gi pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) production, is associated with the therapeutic effects of antipsychotics but also with undesirable extrapyramidal motor side effects.[1][5] Conversely, the β-arrestin-2 signaling pathway has been implicated in the antipsychotic efficacy of drugs and may protect against motor side effects.[1][3][6] By selectively engaging the β-arrestin pathway, this compound represents a valuable tool for dissecting D2R signaling and a promising scaffold for developing safer, more effective antipsychotic agents.[1][3]
Signaling Pathways of the this compound-D2R Interaction
The D2R can initiate signals through at least two distinct intracellular pathways upon activation. This compound selectively activates one while blocking the other.
-
Canonical G-protein Pathway (Antagonized by this compound): In this pathway, ligand binding typically causes a conformational change in the D2R, leading to the activation of the heterotrimeric Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound does not activate this pathway; instead, it blocks it.[1][3]
-
β-Arrestin Pathway (Activated by this compound): Following agonist binding, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin-2 to the receptor. The D2R/β-arrestin-2 complex can then initiate a separate wave of signaling, which is G protein-independent, and also mediates receptor desensitization and internalization.[5][7] this compound acts as a partial agonist for this pathway, promoting the recruitment of β-arrestin-2 to the D2R.[1][3]
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of UNC9975: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a novel, functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R).[1][2][3][4][5][6] It exhibits a unique pharmacological profile as a β-arrestin-biased agonist, meaning it preferentially activates the β-arrestin signaling pathway over the canonical G-protein signaling pathway.[1][2][3][4][5][6][7][8] Specifically, this compound acts as a partial agonist for D2R/β-arrestin-2 interactions while simultaneously antagonizing Gi-regulated cAMP production.[1][2][3][4][5][6][7][8] This biased agonism has significant implications for the development of new antipsychotic drugs with improved efficacy and reduced side effects.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing the quantitative data for key analogs, experimental methodologies, and the underlying signaling pathways.
Core Structural Scaffold and Biased Agonism
This compound was developed through a diversity-oriented modification of the aripiprazole (B633) scaffold.[1][2][3][4][5][6] Aripiprazole itself is an atypical antipsychotic that acts as a partial agonist at D2Rs. The key innovation in the development of this compound and its analogs was the discovery of specific structural modifications that decouple G-protein activation from β-arrestin recruitment.[1][2]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro pharmacological data for this compound and key analogs, including the parent compound aripiprazole and other β-arrestin-biased ligands UNC0006 and UNC9994. This data highlights the structural determinants of their biased agonism.
| Compound | D2R Binding Affinity (Ki, nM) | Gαi Activation (cAMP Inhibition) | β-arrestin-2 Recruitment |
| EC50 (nM) | Emax (%) | ||
| Aripiprazole | 8.0 | 38 | 51 |
| This compound | 2.6 | Inactive | - |
| UNC0006 | 5.0 | Inactive | - |
| UNC9994 | 79 | Inactive | - |
| Quinpirole (Full Agonist) | N/A | 3.2 | 100 |
Data compiled from Allen et al., 2011.[1]
Signaling Pathways and Experimental Workflows
The pharmacological activity of this compound and its analogs is determined by their differential engagement of two primary D2R signaling pathways: the canonical G-protein pathway and the non-canonical β-arrestin pathway.
Dopamine D2 Receptor Signaling Pathways
The following diagram illustrates the dual signaling potential of the dopamine D2 receptor. Classical agonists activate the Gi-protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. In contrast, β-arrestin-biased agonists like this compound preferentially activate the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.
Experimental Workflow for Assessing Biased Agonism
The determination of a compound's biased agonism involves a series of in vitro assays to quantify its effects on both G-protein and β-arrestin signaling. The following diagram outlines a typical experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a radiolabeled D2R antagonist (e.g., [³H]spiperone) at a fixed concentration and varying concentrations of the test compound.
-
Incubation and Washing: The reaction is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
GloSensor™ cAMP Assay for G-protein Signaling
Objective: To measure the effect of test compounds on Gαi-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with a plasmid encoding the human D2R and a plasmid encoding the GloSensor™-22F cAMP biosensor.
-
Cell Plating: Transfected cells are plated in 384-well plates and incubated.
-
GloSensor™ Reagent Incubation: The cell culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent, and the cells are equilibrated.
-
Compound Addition and Stimulation: Test compounds are added to the wells. Subsequently, cells are stimulated with isoproterenol (B85558) to increase basal cAMP levels.
-
Luminescence Measurement: Luminescence is measured using a luminometer. The inhibition of isoproterenol-stimulated cAMP production by the test compound is quantified.
-
Data Analysis: Dose-response curves are generated, and EC50 and Emax values are calculated to determine the potency and efficacy of the compound in inhibiting cAMP production.
Tango™ β-arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin-2 to the D2R upon ligand binding.
Methodology:
-
Cell Line: A specialized HTLA cell line is used, which contains a β-lactamase reporter gene under the control of a promoter that is activated by a TEV protease.
-
Transfection: The HTLA cells are transfected with a plasmid encoding the D2R fused to a TEV protease cleavage site and a transcription factor, and another plasmid for β-arrestin-2 fused to the TEV protease.
-
Cell Plating and Compound Treatment: Transfected cells are plated in 384-well plates and incubated. The cells are then treated with varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow for ligand-induced D2R-β-arrestin-2 interaction, leading to the cleavage of the transcription factor by the TEV protease.
-
Reporter Gene Expression: The cleaved transcription factor translocates to the nucleus and activates the expression of the β-lactamase reporter gene.
-
Substrate Addition and Signal Detection: A fluorescent β-lactamase substrate is added to the wells, and the resulting fluorescence is measured.
-
Data Analysis: Dose-response curves are plotted, and EC50 and Emax values are determined to quantify the potency and efficacy of the compound in promoting β-arrestin-2 recruitment.
Conclusion
The structural activity relationship of this compound and its analogs demonstrates that subtle modifications to the aripiprazole scaffold can profoundly alter the functional selectivity at the dopamine D2 receptor. The key finding is the ability to design ligands that are potent partial agonists for β-arrestin-2 recruitment while being inactive at the Gαi-mediated signaling pathway. This biased agonism, exemplified by this compound, represents a promising strategy for developing novel antipsychotics with potentially superior therapeutic profiles. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of functionally selective GPCR ligands.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Discovery of -Arrestin-Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy | ID: f4752r18g | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. pnas.org [pnas.org]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. GloSensor™ cAMP Assay Protocol [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of UNC9975 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a novel, potent, and brain-penetrant β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) ligand.[1][2][3][4] It acts as an antagonist of Gi-regulated cAMP production while simultaneously functioning as a partial agonist for the D2R/β-arrestin-2 interaction.[1][2][5] This unique pharmacological profile has led to its investigation as a potential antipsychotic agent with an improved side-effect profile compared to traditional antipsychotics. In vivo studies in mouse models have demonstrated its antipsychotic-like activity without inducing motoric side effects, such as catalepsy, at therapeutic doses in wild-type mice.[1][2][3][4] The antipsychotic effects of this compound are significantly diminished in β-arrestin-2 knockout mice, highlighting the crucial role of this signaling pathway in its mechanism of action.[1]
These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including pharmacokinetic data, effective doses in behavioral paradigms, and detailed experimental protocols.
Data Presentation
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | This compound | Aripiprazole (B633) |
| Brain Exposure | ~3-fold lower than Aripiprazole | High |
| Brain Half-life | Longer than Aripiprazole | Shorter than this compound |
| Brain/Plasma Ratio (over 24h) | Higher than Aripiprazole | Lower than this compound |
Data compiled from mouse pharmacokinetic studies.[1]
Table 2: Efficacy of this compound in Mouse Behavioral Models
| Behavioral Model | Mouse Strain | This compound Dose (i.p.) | Outcome | ED50 |
| d-amphetamine-induced hyperlocomotion | C57BL/6 | Dose-dependent | Inhibition of hyperlocomotion | 0.38 mg/kg[1] |
| PCP-induced hyperlocomotion | Wild-type | Dose-dependent | Inhibition of hyperlocomotion | 0.26 mg/kg[1] |
| PCP-induced hyperlocomotion | β-arrestin-2 knockout | Dose-dependent | Attenuated inhibition of hyperlocomotion | 0.75 mg/kg[1] |
| Catalepsy Assessment | Wild-type | 5.0 mg/kg | No significant catalepsy induced | N/A[1] |
| Catalepsy Assessment | β-arrestin-2 knockout | 5.0 mg/kg | Induction of catalepsy | N/A[1] |
i.p. = intraperitoneal administration
Signaling Pathway and Mechanism of Action
Caption: this compound's biased signaling at the D2R.
Experimental Protocols
d-Amphetamine-Induced Hyperlocomotion Model
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to inhibit locomotor activity stimulated by d-amphetamine.
Materials:
-
This compound
-
d-amphetamine
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
C57BL/6 mice
-
Open field activity chambers
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses.
-
30 minutes after this compound/vehicle injection, administer d-amphetamine (e.g., 3 mg/kg, i.p.).[1]
-
Immediately place the mice into the open field activity chambers and record locomotor activity for a specified period (e.g., 70 minutes).[1]
-
Analyze the data by binning the locomotor activity into time intervals (e.g., 5-minute bins) and calculating the total distance traveled during the hyperlocomotion phase (e.g., 30-70 minutes post-amphetamine).
Phencyclidine (PCP)-Induced Hyperlocomotion Model
Similar to the d-amphetamine model, this protocol evaluates the antipsychotic potential of a compound against PCP-induced hyperactivity.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle
-
Wild-type and/or β-arrestin-2 knockout mice
-
Open field activity chambers
Procedure:
-
Follow the same acclimation procedure as in the d-amphetamine model.
-
Administer this compound or vehicle (i.p.) at various doses.
-
30 minutes later, administer PCP (e.g., 5 mg/kg, i.p.).
-
Record and analyze locomotor activity as described in the d-amphetamine protocol.
Catalepsy Assessment
This protocol is used to evaluate the propensity of a compound to induce motoric side effects (extrapyramidal symptoms).
Materials:
-
This compound
-
Haloperidol (B65202) (positive control)
-
Aripiprazole (comparator)
-
Vehicle
-
Wild-type and β-arrestin-2 knockout mice
-
Inclined screen or horizontal bar apparatus
Procedure:
-
Administer this compound (e.g., 5.0 mg/kg, i.p.), haloperidol (e.g., 2.0 mg/kg, i.p.), aripiprazole (e.g., 5.0 mg/kg, i.p.), or vehicle to the mice.[1]
-
At specified time points post-injection (e.g., 30 and 60 minutes), assess for catalepsy.[1]
-
For the inclined screen test, place the mouse on a wire screen inclined at a specific angle and measure the latency to move.
-
For the bar test, gently place the mouse's forepaws on a horizontal bar and measure the time it remains in this immobile posture.
-
Compare the latency to move or the duration of immobility between the different treatment groups.
Experimental Workflow Visualization
Caption: General workflow for in vivo behavioral studies.
References
- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer drug sensitivity testing and preclinical evaluation of the anti-cancer potential of WEE1 inhibitor in triple-negative breast cancer patient-derived organoids and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC9975 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of UNC9975, a β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) agonist, in mouse models. The protocols detailed below are based on established methodologies and are intended to guide researchers in designing and executing experiments to evaluate the antipsychotic-like effects of this compound.
Introduction
This compound is a functionally selective ligand for the dopamine D2 receptor.[1][2][3] Unlike conventional D2R agonists that activate G protein-dependent signaling, this compound preferentially engages the β-arrestin pathway.[1][2][3][4] This biased agonism is hypothesized to contribute to its antipsychotic efficacy while potentially mitigating the motor side effects, such as catalepsy, that are often associated with typical antipsychotic drugs.[1][2][4] In vivo studies in mice have demonstrated that this compound exhibits potent antipsychotic-like activity in models of psychosis.[1][2][4]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | This compound | Aripiprazole |
| Brain Exposure (ngh/g) | 2,730 | 8,250 |
| Plasma Exposure (ngh/mL) | 1,020 | 2,160 |
| Brain/Plasma Ratio (24h) | 2.7 | 3.8 |
| Brain Half-life (h) | 10.2 | 6.1 |
| CNS Penetration | Excellent | Excellent |
| Data from Allen et al., 2011 |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Psychosis
| Behavioral Assay | Mouse Strain | This compound ED₅₀ (mg/kg) | Aripiprazole ED₅₀ (mg/kg) |
| d-Amphetamine-induced Hyperlocomotion | C57BL/6 | 0.38 | 0.36 |
| PCP-induced Hyperlocomotion (Wild-Type) | C57BL/6 background | 0.26 | 0.13 |
| PCP-induced Hyperlocomotion (β-arrestin-2 KO) | C57BL/6 background | 0.75 | 0.13 |
| Data from Allen et al., 2011[4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its in vivo administration in mice.
Caption: Proposed signaling pathway of this compound at the dopamine D2 receptor.
Caption: General experimental workflow for this compound administration in mice.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Vehicle solution: 0.9% saline with 0.2% acetic acid
-
d-amphetamine or Phencyclidine (PCP)
-
C57BL/6 mice (or other appropriate strain, including β-arrestin-2 knockout mice)
-
Standard laboratory equipment (syringes, needles, scales, etc.)
-
Behavioral monitoring apparatus (e.g., open field activity chambers)
Preparation of this compound Solution
-
Weigh the desired amount of this compound powder.
-
Prepare the vehicle solution of 0.9% saline containing 0.2% acetic acid.
-
Dissolve the this compound powder in the vehicle solution to the desired final concentration. Gentle warming or vortexing may be required to aid dissolution.
-
Prepare fresh on the day of the experiment.
Protocol for d-Amphetamine-Induced Hyperlocomotion Assay
This assay is a standard model for assessing the antipsychotic potential of a compound by measuring its ability to inhibit stimulant-induced hyperactivity.
-
Animal Acclimation: Acclimate C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice into the open field activity chambers and allow them to habituate for 30-60 minutes.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0.25, 0.5, 2.0 mg/kg). A vehicle control group should be included.
-
Incubation Period: Return the mice to their home cages or keep them in the activity chambers for a 30-minute pre-treatment period.
-
d-Amphetamine Challenge: Administer d-amphetamine (e.g., 3 mg/kg, i.p.) to all mice.
-
Locomotor Activity Recording: Immediately place the mice back into the activity chambers and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically by quantifying the total distance traveled in 5-minute bins and as a cumulative measure over the recording period. Compare the activity of this compound-treated groups to the vehicle-treated, amphetamine-challenged group.
Protocol for Phencyclidine (PCP)-Induced Hyperlocomotion Assay
This model is also used to evaluate antipsychotic potential, particularly in the context of NMDA receptor hypofunction, which is relevant to schizophrenia models. This assay is also suitable for use in β-arrestin-2 knockout mice, which may have an altered response to amphetamine.[4]
-
Animal Acclimation and Habituation: Follow the same procedures as for the d-amphetamine-induced hyperlocomotion assay.
-
This compound Administration: Administer this compound (i.p.) at the desired doses.
-
Incubation Period: Allow for a 30-minute pre-treatment period.
-
PCP Challenge: Administer PCP (e.g., 6 mg/kg, i.p.) to all mice.
-
Locomotor Activity Recording: Record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the data as described for the d-amphetamine model.
Protocol for Catalepsy Assessment
This protocol is used to assess the potential for a compound to induce motor side effects (extrapyramidal symptoms).
-
Animal Acclimation: Acclimate mice to the testing room.
-
This compound Administration: Administer this compound (i.p.) at a high dose (e.g., 5.0 mg/kg) to assess potential side effects. A positive control (e.g., haloperidol, 2.0 mg/kg) and a vehicle control should be included.
-
Catalepsy Testing: At specified time points after injection (e.g., 30 and 60 minutes), assess catalepsy. A common method is the bar test:
-
Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface.
-
Measure the time it takes for the mouse to remove both forepaws from the bar (latency to descend). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the latency to descend between the different treatment groups. Increased latency is indicative of catalepsy. In wild-type mice, this compound did not induce significant catalepsy at doses effective in the hyperlocomotion assays.[4]
Conclusion
This compound represents a novel class of D2R ligands with a distinct signaling profile. The protocols outlined above provide a framework for the in vivo characterization of this compound and similar compounds in mice. Researchers should optimize these protocols based on their specific experimental goals and adhere to all relevant animal care and use guidelines. The unique mechanism of this compound suggests that it may offer a promising therapeutic strategy for psychotic disorders with an improved side-effect profile.
References
- 1. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC9975 in cAMP Production Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a novel pharmacological tool characterized as a β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) ligand.[1][2][3][4][5][6] It exhibits functional selectivity by acting as an antagonist at the Gαi-coupled signaling pathway, which is responsible for the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, while concurrently acting as a partial agonist for β-arrestin-2 recruitment and signaling.[1][2][4][5][6] This unique profile makes this compound a valuable probe for dissecting the distinct roles of G-protein-mediated and β-arrestin-mediated signaling in cellular processes and for the development of novel therapeutics with improved side-effect profiles.[1][6]
These application notes provide detailed protocols for utilizing this compound in cAMP production assays to characterize its antagonistic properties at the D2R-Gαi pathway. The methodologies described are applicable to various assay formats, including Homogeneous Time-Resolved Fluorescence (HTRF), Förster Resonance Energy Transfer (FRET), and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Mechanism of Action
G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor, are critical regulators of cellular signaling. The D2R primarily couples to the Gαi/o family of G-proteins. Upon activation by an agonist, the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This compound, as a Gαi antagonist, does not inhibit adenylyl cyclase on its own and can block the inhibitory effect of D2R agonists on cAMP production. Simultaneously, it promotes the interaction of the D2R with β-arrestin-2, initiating a separate signaling cascade.
References
- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Scholarly Article or Book Chapter | Discovery of -Arrestin-Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy | ID: f4752r18g | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for In Vitro Assessment of UNC9975 Functional Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R), demonstrating a bias towards the β-arrestin signaling pathway over the canonical G protein-mediated pathway.[1][2][3] Specifically, it acts as an antagonist of Gi-regulated cAMP production while concurrently serving as a partial agonist for the interaction between the D2R and β-arrestin-2.[1][2][3] This unique pharmacological profile makes this compound a valuable research tool for dissecting the distinct roles of G protein and β-arrestin signaling in both normal physiology and pathological conditions, particularly in the context of developing novel antipsychotic therapeutics with potentially fewer motor side effects.[2][3][4]
These application notes provide detailed protocols for in vitro assays designed to characterize the functional selectivity of this compound and similar compounds at the D2R.
Signaling Pathway of D2R Ligands
The dopamine D2 receptor, a Gi-coupled G protein-coupled receptor (GPCR), can signal through two primary pathways upon ligand binding. The canonical pathway involves the activation of the heterotrimeric G protein Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The non-canonical pathway is initiated by the recruitment of β-arrestin proteins to the activated receptor, which can trigger downstream signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK). Functionally selective ligands like this compound preferentially activate one pathway over the other.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC9975 in Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a novel and potent β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) partial agonist, developed as a chemical probe to investigate the distinct signaling pathways of the D2R.[1][2][3][4] Unlike typical antipsychotics that act as antagonists or partial agonists at both G-protein and β-arrestin signaling pathways, this compound selectively activates β-arrestin-2 recruitment while being inactive at the Gαi-mediated signaling pathway that leads to cAMP inhibition.[1][4] This unique pharmacological profile makes this compound an invaluable tool for dissecting the roles of D2R-β-arrestin signaling in the pathophysiology and treatment of neuropsychiatric disorders, particularly schizophrenia.[5][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in both in vitro and in vivo experimental settings relevant to neuropsychiatric research.
Mechanism of Action
This compound was derived from the scaffold of the atypical antipsychotic aripiprazole.[1][7] It acts as a partial agonist at the D2R, specifically promoting the interaction of the receptor with β-arrestin-2.[1] Crucially, it does not engage the canonical Gαi-protein-coupled pathway, thus it does not inhibit the production of cyclic AMP (cAMP).[1] This functional selectivity allows researchers to isolate and study the consequences of β-arrestin-mediated signaling downstream of D2R activation. Emerging evidence suggests that this β-arrestin-biased signaling may contribute to the therapeutic effects of antipsychotics while avoiding the motor side effects associated with strong D2R G-protein antagonism.[1][4][8]
Data Presentation
The following tables summarize the key in vitro and in vivo quantitative data for this compound, facilitating comparison with other D2R ligands.
Table 1: In Vitro Functional Selectivity of this compound at the Dopamine D2 Receptor
| Assay | Parameter | This compound | Aripiprazole | Quinpirole (Full Agonist) |
| β-Arrestin-2 Recruitment (Tango Assay) | EC50 | 5.7 nM | 3.4 nM | 56 nM |
| Emax | 19 ± 1% | 51 ± 1% | 100 ± 2% | |
| β-Arrestin-2 Recruitment (BRET Assay, with GRK2) | EC50 | 6.0 nM | 145 nM | - |
| Emax | 20 ± 3% | 47 ± 4% | - | |
| Gαi-Mediated cAMP Inhibition | EC50 | No Agonist Activity | 38 nM | 3.2 nM |
| Emax | No Agonist Activity | 51 ± 5% | 100 ± 3% |
Data compiled from Allen et al., 2011.[1]
Table 2: In Vivo Efficacy of this compound in Mouse Models of Psychosis
| Model | Parameter | This compound | Aripiprazole |
| d-Amphetamine-Induced Hyperlocomotion | ED50 | 0.38 mg/kg, i.p. | 0.36 mg/kg, i.p. |
| PCP-Induced Hyperlocomotion (Wild-Type Mice) | ED50 | 0.26 mg/kg, i.p. | - |
| PCP-Induced Hyperlocomotion (β-Arrestin-2 KO Mice) | ED50 | 0.75 mg/kg, i.p. | - |
Data compiled from Allen et al., 2011.[1]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | This compound | Aripiprazole |
| Brain Exposure | ~3-fold lower than aripiprazole | High |
| Brain Half-life | Longer than aripiprazole | Shorter than this compound |
| Brain/Plasma Ratio (over 24h) | Higher than aripiprazole | Lower than this compound |
Data summarized from Allen et al., 2011, which references supplementary Table S2.[1]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vitro β-Arrestin-2 Recruitment Assay (Tango Assay)
This protocol is based on the "Tango" assay format to quantify β-arrestin-2 recruitment to the D2R.[1]
Materials:
-
HTLA cells (stably expressing a β-arrestin-TEV protease fusion and a tetracycline (B611298) transactivator-driven luciferase reporter)
-
DMEM with 10% FBS
-
This compound and other test compounds
-
Luciferase substrate (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Cell Culture: Culture HTLA cells in DMEM supplemented with 10% FBS.
-
Transfection: Transfect cells with a plasmid encoding the D2L receptor tagged with a TEV protease cleavage site and a C-terminal transcription factor.
-
Cell Plating: 24 hours post-transfection, plate the cells into 384-well plates.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO₂.
-
Signal Detection: Add luciferase substrate to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the response of a full agonist (e.g., quinpirole) and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: In Vitro Gαi-Mediated cAMP Inhibition Assay
This protocol measures the effect of this compound on Gαi-mediated inhibition of cAMP production.[1]
Materials:
-
HEK293T cells
-
Plasmid encoding the human D2 receptor
-
GloSensor-22F cAMP plasmid
-
This compound and other test compounds
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with the D2 receptor plasmid and the GloSensor-22F cAMP plasmid.
-
Cell Plating: Plate the transfected cells into 384-well plates.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or other test compounds.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of isoproterenol to induce cAMP production.
-
Signal Detection: Measure the luminescence, which is inversely proportional to the level of cAMP inhibition.
-
Data Analysis: Analyze the data to determine the extent of inhibition of isoproterenol-stimulated cAMP production.
Protocol 3: In Vivo d-Amphetamine-Induced Hyperlocomotion
This is a standard behavioral model to assess the antipsychotic-like potential of compounds.[1]
Materials:
-
C57BL/6 mice
-
This compound
-
d-Amphetamine
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Open-field activity chambers equipped with photobeam detectors
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration (this compound): Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Pre-treatment Time: Return the mice to their home cages for a 30-minute pre-treatment period.
-
Psychostimulant Administration: Administer d-amphetamine (e.g., 3 mg/kg, i.p.) to all mice.
-
Locomotor Activity Recording: Immediately place the mice back into the open-field chambers and record their locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the activity of this compound-treated groups to the vehicle-treated, amphetamine-stimulated group. Calculate the ED₅₀ value for the inhibition of hyperlocomotion.
Protocol 4: In Vivo Catalepsy Assessment
This protocol is used to evaluate the potential for a compound to induce extrapyramidal side effects (motor rigidity).[1]
Materials:
-
Wild-type and β-arrestin-2 knockout mice
-
This compound
-
Haloperidol (B65202) (positive control)
-
Vehicle
-
Catalepsy bar (a horizontal bar raised approximately 5 cm from the surface) or an inclined screen.
Procedure:
-
Drug Administration: Administer this compound (e.g., 5.0 mg/kg, i.p.), haloperidol (e.g., 2.0 mg/kg, i.p.), or vehicle to the mice.
-
Testing Time Points: Assess catalepsy at various time points after injection (e.g., 30 and 60 minutes).
-
Bar Test:
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start a stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established.
-
-
Inclined Screen Test:
-
Place the mouse on a wire mesh screen inclined at a 60-degree angle.
-
Measure the latency to move from the initial placement.
-
-
Data Analysis: Compare the latency to move between the different treatment groups and genotypes.
Visualizations
Signaling Pathway of this compound at the Dopamine D2 Receptor
Caption: this compound selectively activates the β-arrestin pathway of the D2R.
Experimental Workflow for In Vivo Behavioral Testing
Caption: Workflow for assessing antipsychotic-like activity of this compound.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols for the Dissolution and Preparation of UNC9975 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a novel and potent β-arrestin-biased agonist for the dopamine (B1211576) D2 receptor (D2R).[1][2][3][4] It functions as an antagonist of Gi-regulated cyclic AMP (cAMP) production while simultaneously acting as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][2][3][4] This unique pharmacological profile makes this compound a valuable tool for investigating the distinct roles of G-protein-dependent and β-arrestin-dependent signaling pathways of the D2R. These pathways are crucial in the context of neuropsychiatric disorders, and this compound has demonstrated antipsychotic-like activity in preclinical models.[1][2] This document provides detailed protocols for the proper dissolution, preparation, and storage of this compound for both in vitro and in vivo experiments.
Chemical Properties and Storage
A summary of the key properties and storage recommendations for this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 463.40 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |
| Storage (Solid) | Dry, dark at -20°C for long-term (months to years) | [5][6] |
| Storage (Stock Solution) | -80°C for up to 1 year | [6] |
| Short-term Storage | 0 - 4°C for days to weeks | [5] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For most in vitro applications, a high-concentration stock solution of this compound is prepared in 100% DMSO. This stock can then be serially diluted to the desired final concentrations in the appropriate assay buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL). A 40 mg/mL stock can be prepared by dissolving 2 mg of this compound in 50 µL of DMSO.[6]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[6]
Preparation of Working Solutions for In Vivo Studies
For in vivo administration, this compound is typically formulated in a vehicle suitable for injection, such as intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile 0.2% acetic acid solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent. While the original study does not specify the initial solvent for the in vivo preparation, a common practice is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it into the final aqueous vehicle.
-
Prepare the injection vehicle by mixing sterile 0.9% saline with 0.2% acetic acid.
-
Based on the desired final concentration and dosing volume, calculate the amount of this compound stock solution needed.
-
Add the calculated amount of this compound stock solution to the appropriate volume of the saline/acetic acid vehicle.
-
Vortex the solution thoroughly to ensure homogeneity.
-
The final solution should be clear and free of precipitates before injection. Doses used in mice for inhibiting d-amphetamine-induced hyperlocomotion range from 0.25 to 2.0 mg/kg.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from published studies.
In Vitro Activity Profile
| Assay | Cell Line | Parameter | Value | Reference |
| D2R β-Arrestin-2 Recruitment | HTLA cells | EC50 | 1.1 nM | [2] |
| Emax | 43% | [2] | ||
| D2R Gi-mediated cAMP Production | HEK293T cells | Agonist Activity | No activation observed | [2] |
In Vivo Efficacy and Pharmacokinetics in Mice
| Parameter | Value | Experimental Model | Reference |
| ED50 | 0.38 mg/kg (i.p.) | Inhibition of d-amphetamine-induced hyperlocomotion | [2] |
| Pharmacokinetics | Longer half-life in the brain and a higher brain/plasma ratio over 24 hours compared to aripiprazole. | Mouse pharmacokinetic studies | [2] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway at the Dopamine D2 Receptor
Caption: this compound's biased signaling at the D2R.
Experimental Workflow for this compound Preparation and Administration
Caption: Workflow for this compound preparation.
References
- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. pnas.org [pnas.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound | D(2) agonist | TargetMol [targetmol.com]
Application Notes and Protocols for UNC9975 in Hyperlocomotion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UNC9975, a β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) partial agonist, in preclinical hyperlocomotion studies. The information detailed below, including dosages, experimental protocols, and underlying signaling pathways, is intended to guide researchers in designing and executing robust in vivo pharmacological assessments.
Introduction
This compound is a functionally selective ligand for the dopamine D2 receptor. Unlike conventional antipsychotics, it acts as an antagonist of G-protein-mediated signaling while simultaneously serving as a partial agonist for β-arrestin-2 recruitment.[1][2] This unique mechanism of action has positioned this compound as a valuable tool for investigating the therapeutic potential of biased agonism in psychiatric disorders, particularly those characterized by hyperdopaminergic states. Preclinical studies have demonstrated its efficacy in mitigating psychostimulant-induced hyperlocomotion, a widely accepted animal model for screening potential antipsychotic agents.[1][3]
Data Presentation: this compound Dosage in Hyperlocomotion Studies
The following table summarizes the effective dosages of this compound used to inhibit hyperlocomotion in rodent models.
| Animal Model | Hyperlocomotion Inducer | This compound Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| C57BL/6 Mice | d-amphetamine (3 mg/kg) | 0.1, 0.3, 1.0 | Intraperitoneal (i.p.) | Dose-dependent inhibition of hyperlocomotion. ED50 = 0.38 mg/kg. | [1] |
| Wild-type Mice | Phencyclidine (PCP) | 0.1, 0.3, 1.0 | Intraperitoneal (i.p.) | Potent, dose-dependent inhibition of PCP-induced hyperlocomotion. ED50 = 0.26 mg/kg. | [1] |
| β-arrestin-2 Knockout Mice | Phencyclidine (PCP) | Not specified doses, but ED50 determined | Intraperitoneal (i.p.) | Significantly attenuated antipsychotic-like activity. ED50 = 0.75 mg/kg. | [1] |
| NR1-Knockdown Mice | Endogenous hyperlocomotion | 0.3, 1.0 | Intraperitoneal (i.p.) | Reduction of hyperlocomotion in this hypoglutamatergic model of schizophrenia. | [4] |
Experimental Protocols
d-Amphetamine-Induced Hyperlocomotion Protocol
This protocol is designed to assess the efficacy of this compound in a preclinical model of dopamine-induced hyperlocomotion.
Materials:
-
This compound
-
d-amphetamine
-
Vehicle (e.g., saline, or a solution with a minimal amount of DMSO and Tween 80 for solubility)[5]
-
C57BL/6 mice
-
Open field chambers (e.g., 40 cm x 40 cm) equipped with automated activity monitoring systems[5]
Procedure:
-
Habituation: Place individual mice in the open field chambers for a 30-minute habituation period to establish baseline activity levels.[5]
-
This compound Administration: Following habituation, administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Pretreatment Period: Return the mice to their home cages for a 30-minute pretreatment period.[5]
-
d-Amphetamine Administration: Administer d-amphetamine (3 mg/kg, i.p.) to induce hyperlocomotion.[1]
-
Data Collection: Immediately place the mice back into the open field chambers and record locomotor activity for 60-120 minutes.[5] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[5]
-
Data Analysis: Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-treated control group. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed.[5]
Phencyclidine (PCP)-Induced Hyperlocomotion Protocol
This protocol evaluates the effectiveness of this compound in a hyperlocomotion model relevant to glutamatergic dysfunction in schizophrenia.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle
-
Wild-type and/or β-arrestin-2 knockout mice
-
Open field chambers with automated activity monitoring systems
Procedure:
-
Habituation: Similar to the d-amphetamine protocol, habituate the mice to the open field chambers for 30 minutes.
-
This compound Administration: Administer increasing doses of this compound or vehicle (i.p.).
-
PCP Administration: After a specified pretreatment time (e.g., 30 minutes), administer PCP to induce hyperlocomotion.[1]
-
Data Collection: Record locomotor activity for a defined period.
-
Data Analysis: Compare the locomotor activity between treatment groups and across genotypes (wild-type vs. β-arrestin-2 knockout) to determine the role of β-arrestin-2 in the therapeutic effects of this compound.[1]
Signaling Pathway and Mechanism of Action
This compound exhibits a unique mechanism of action at the dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR).[2][6]
-
G-Protein Signaling Antagonism: In its canonical signaling pathway, the D2R couples to inhibitory G-proteins (Gi/o) to inhibit the production of cyclic AMP (cAMP).[2][7] this compound acts as an antagonist at this pathway, preventing the downstream effects of dopamine on cAMP levels.[1][2]
-
β-Arrestin Biased Agonism: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, but also initiates distinct, G-protein-independent signaling cascades.[2][7] this compound functions as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][2]
The antipsychotic-like effects of this compound in hyperlocomotion models are dependent on its ability to engage β-arrestin-2.[1] Studies using β-arrestin-2 knockout mice have shown a significant reduction in the efficacy of this compound in inhibiting PCP-induced hyperlocomotion, highlighting the critical role of this pathway in its therapeutic action.[1]
Visualizations
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 4. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Measure UNC9975 β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9975 is a functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R), demonstrating a bias towards β-arrestin signaling over G protein-mediated pathways.[1][2][3][4] This characteristic makes this compound a valuable tool for investigating the distinct roles of β-arrestin in cellular signaling and its potential therapeutic implications, particularly in the context of neuropsychiatric disorders.[2][3][4] Accurate and robust methods to quantify this compound-induced β-arrestin recruitment are crucial for its characterization and for screening novel biased ligands.
These application notes provide detailed protocols for two commonly used cellular assays to measure the recruitment of β-arrestin to the D2R upon stimulation by this compound: the Tango™ β-Arrestin Assay and a Bioluminescence Resonance Energy Transfer (BRET)-based assay.
Signaling Pathway of D2R and β-Arrestin Recruitment
Upon activation by an agonist, G protein-coupled receptors (GPCRs) like the D2R undergo a conformational change. In the canonical signaling pathway, this leads to the activation of heterotrimeric G proteins. However, agonist binding also leads to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestins, which are recruited to the receptor. The recruitment of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling events independent of G proteins. This compound preferentially activates this β-arrestin-dependent signaling pathway.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the potency (EC50) and efficacy (Emax) of this compound in inducing β-arrestin2 recruitment to the D2R, as measured by the Tango and BRET assays. Data for the partial agonist aripiprazole (B633) and the full agonist quinpirole (B1680403) are included for comparison.[3]
| Compound | Tango Assay (HTLA cells) | BRET Assay (HEK293 cells) |
| EC50 (nM) | Emax (%) | |
| This compound | 1.1 | 43 |
| Aripiprazole | 3.4 | 73 |
| Quinpirole | 56 | 100 |
Experimental Protocols
Tango™ β-Arrestin Recruitment Assay
The Tango assay is a reporter gene-based method to detect GPCR-β-arrestin interactions.[3] It utilizes a cell line (HTLA) that stably expresses a β-arrestin-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element. The D2R is expressed as a fusion protein with a C-terminal TEV protease cleavage site followed by a tetracycline (B611298) transactivator (tTA). Upon this compound binding to the D2R, the β-arrestin-TEV protease is recruited, cleaving the tTA, which then translocates to the nucleus and activates luciferase expression.
Materials:
-
HTLA cells (stably expressing β-arrestin-TEV protease and a tTA-driven luciferase)
-
D2R-V2 vasopressin receptor tail fusion construct with a TEV cleavage site and tTA (D2V2-TCS-tTA)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), dialyzed
-
Transfection reagent (e.g., calcium phosphate)
-
White, clear-bottom 384-well plates
-
This compound and control compounds (aripiprazole, quinpirole)
-
Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HTLA cells in DMEM supplemented with 10% FBS.
-
For transfection, plate cells in 15-cm dishes.
-
Transfect the cells with the D2V2-TCS-tTA construct using a suitable transfection method like the calcium phosphate (B84403) method.[3]
-
-
Cell Plating:
-
The day after transfection, detach the cells and resuspend them in DMEM containing 1% dialyzed FBS.
-
Plate the cells in white, clear-bottom 384-well plates at a density of 10,000 cells per well in a volume of 50 µL.[3]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay medium (DMEM with 1% dialyzed FBS).
-
Add the compounds to the plated cells.
-
-
Incubation:
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Prepare the luciferase assay substrate according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence signal using a luminometer plate reader.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that measures the interaction between two proteins in live cells. For monitoring β-arrestin recruitment, the D2R is fused to a Renilla luciferase (Rluc) donor, and β-arrestin2 is fused to a fluorescent acceptor, such as Venus (a yellow fluorescent protein variant). Upon this compound-induced recruitment of β-arrestin2-Venus to the D2R-Rluc, the donor and acceptor are brought into close proximity (<10 nm). When the Rluc substrate (coelenterazine h) is added, the energy from the luciferase reaction is non-radiatively transferred to the Venus acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.
Materials:
-
HEK293 cells
-
D2R-Rluc construct (e.g., D2R fused to Rluc8)
-
β-arrestin2-Venus construct
-
GRK2 expression construct (co-expression enhances the signal)[3]
-
DMEM
-
FBS
-
Transfection reagent
-
White, 96-well microplates
-
This compound and control compounds
-
Coelenterazine h (Rluc substrate)
-
BRET-compatible plate reader with donor and acceptor filters (e.g., for Rluc8 and Venus, a 485 nm filter for the donor and a 530 nm filter for the acceptor)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the D2R-Rluc, β-arrestin2-Venus, and GRK2 expression constructs.
-
-
Cell Plating:
-
The day after transfection, detach the cells and resuspend them in assay buffer.
-
Plate the cells in white 96-well plates.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add the compounds to the plated cells.
-
-
Incubation:
-
Incubate the plates for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
BRET Signal Detection:
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Conclusion
The Tango and BRET assays are powerful and reliable methods for quantifying this compound-induced β-arrestin recruitment to the D2R. The detailed protocols provided in these application notes will enable researchers to effectively characterize the pharmacology of this compound and to screen for novel biased ligands with potential therapeutic value. The choice between the two assays may depend on available instrumentation and specific experimental needs, with the Tango assay offering a signal amplification step through gene transcription and the BRET assay providing a more direct and real-time measurement of the protein-protein interaction.
References
Probing Antipsychotic Drug Efficacy with UNC9975: A β-Arrestin-Biased Dopamine D2 Receptor Ligand
Application Note & Protocols for Preclinical Research
Introduction
UNC9975 is a novel research compound that acts as a β-arrestin-biased agonist at the dopamine (B1211576) D2 receptor (D2R).[1][2][3] Unlike traditional antipsychotics that primarily target G-protein signaling, this compound selectively activates the β-arrestin signaling pathway while being an antagonist of Gi-regulated cAMP production.[1][2][3] This unique mechanism of action offers a promising avenue for the development of atypical antipsychotics with improved efficacy and reduced side effects, particularly extrapyramidal symptoms.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical antipsychotic drug discovery.
Mechanism of Action: β-Arrestin-Biased D2R Agonism
This compound is an analog of aripiprazole (B633) and demonstrates a distinct signaling profile. It is a partial agonist for D2R/β-arrestin-2 interactions, promoting the recruitment of β-arrestin-2 to the receptor.[1][2] Concurrently, it does not activate the Gi-mediated signaling pathway that leads to the inhibition of cAMP production.[1][2][4] This functional selectivity for the β-arrestin pathway is believed to contribute to its antipsychotic-like effects without the motor side effects associated with conventional antipsychotics.[1][2] The antipsychotic actions of this compound are significantly diminished in β-arrestin-2 knockout mice, highlighting the critical role of this pathway.[1][2][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | This compound | Aripiprazole | Quinpirole |
| D2 Receptor Binding | Ki (nM) | < 10 | < 10 | - |
| Gi-mediated cAMP Inhibition | EC50 (nM) | Inactive | 38 | 3.2 |
| Emax (%) | 0 | 51 | 100 | |
| D2R/β-arrestin-2 Recruitment (Tango Assay) | EC50 (nM) | < 10 | < 10 | - |
| Emax (%) | Partial Agonist | Partial Agonist | - |
Data compiled from Allen et al., 2011.[4][6]
Table 2: In Vivo Activity and Pharmacokinetics of this compound in Mice
| Parameter | This compound | Aripiprazole |
| Pharmacodynamics | ||
| Inhibition of d-amphetamine-induced hyperlocomotion (ED50, mg/kg) | 0.38 | 0.36 |
| Catalepsy Induction (at 5.0 mg/kg) | Not significant | Not significant |
| Pharmacokinetics | ||
| Brain Exposure | ~3-fold lower than Aripiprazole | - |
| Brain Half-life | Longer than Aripiprazole | - |
| Brain/Plasma Ratio (over 24h) | Higher than Aripiprazole | - |
Data compiled from Allen et al., 2011.[4][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: D2R/β-arrestin-2 Recruitment Assay (Tango Assay)
This protocol is adapted from the Tango assay methodology used to assess β-arrestin-2 recruitment to D2 receptors.
Objective: To quantify the ability of this compound to induce the interaction between the D2 receptor and β-arrestin-2.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein)
-
Plasmids encoding the D2 receptor fused to a TEV protease cleavage site and a transcription factor
-
Poly-L-lysine
-
DMEM and PBS
-
Trypsin-EDTA
-
Transfection reagent
-
Luciferase substrate
-
This compound and control compounds
-
384-well optical bottom plates
Procedure:
-
Plate Coating: Coat 384-well plates with poly-L-lysine solution and incubate for 30 minutes to 2 hours at room temperature. Aspirate the solution and wash with sterile water. Allow plates to dry.[1]
-
Cell Seeding: Seed HTLA cells in the coated plates at a density of 4 x 105 cells/mL and incubate overnight.[7]
-
Transfection: Transfect the cells with the D2R-Tango plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Compound Addition: After 24 hours of transfection, add the compounds to the cells and incubate for at least 16 hours at 37°C.[7]
-
Luminescence Reading: Add luciferase substrate to each well and measure luminescence using a plate reader.[7]
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 2: d-Amphetamine-Induced Hyperlocomotion in Mice
This protocol is a standard model for assessing the antipsychotic-like activity of a compound.
Objective: To evaluate the ability of this compound to inhibit hyperlocomotion induced by d-amphetamine.
Materials:
-
Male C57BL/6 mice
-
d-amphetamine sulfate
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Open-field activity chambers equipped with photobeam detectors
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30 minutes.[8]
-
Compound Administration: Administer this compound or vehicle via i.p. injection at the desired doses.
-
Incubation: Return the mice to their home cages for a 30-minute pretreatment period.[6]
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 3 mg/kg, i.p.) to all mice.[6]
-
Locomotor Activity Recording: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[8]
-
Data Analysis: Analyze the locomotor activity data, typically in 5-minute bins. Calculate the total activity during the post-amphetamine period and compare the this compound-treated groups to the vehicle-treated control group. Determine the ED50 value for the inhibition of hyperlocomotion.
Protocol 3: Catalepsy Bar Test in Mice
This test is used to assess the propensity of a compound to induce extrapyramidal side effects.
Objective: To determine if this compound induces catalepsy in mice.
Materials:
-
Male C57BL/6 mice
-
This compound, positive control (e.g., haloperidol), and vehicle
-
Catalepsy bar (a horizontal bar, approximately 0.2-0.7 cm in diameter, fixed at a height of 4-6 cm above a surface)[9][10]
-
Stopwatch
Procedure:
-
Compound Administration: Administer this compound, haloperidol, or vehicle via i.p. injection.
-
Testing Time Points: Test for catalepsy at specific time points after injection (e.g., 30, 60, and 90 minutes).[11]
-
Catalepsy Measurement:
-
Trials: Perform a set number of trials (e.g., three) at each time point and average the descent latencies.[9]
-
Data Analysis: Compare the mean descent latencies of the this compound-treated group to the vehicle and positive control groups using appropriate statistical tests.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of β-arrestin-biased D2R signaling in the therapeutic effects of antipsychotic drugs. Its unique profile of potent antipsychotic-like activity in preclinical models, coupled with a reduced liability for motor side effects, underscores the potential of targeting this pathway for the development of safer and more effective treatments for schizophrenia and other psychotic disorders. The protocols outlined in this document provide a framework for researchers to further explore the preclinical pharmacology of this compound and other β-arrestin-biased ligands.
References
- 1. youtube.com [youtube.com]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 8. b-neuro.com [b-neuro.com]
- 9. Catalepsy test (Bar test) [protocols.io]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC9975 off-target effects and specificity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and specificity of UNC9975. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a β-arrestin-biased agonist for the dopamine (B1211576) D2 receptor (D2R).[1][2][3] This means it preferentially activates the β-arrestin signaling pathway over the G protein-mediated pathway. Specifically, it acts as an antagonist of Gi-regulated cAMP production while simultaneously being a partial agonist for D2R/β-arrestin-2 interactions.[2][3][4]
Q2: What are the known off-targets of this compound?
A2: While this compound is designed as a biased D2R ligand, it does exhibit off-target binding. Notably, it has a relatively high affinity for the H1-histamine receptor (Ki < 10 nM).[4] At higher concentrations, it may also interact with the 5-HT2A and D3 receptors.[5] Researchers should consider these off-target activities when interpreting experimental results, especially at higher doses.[5]
Q3: Is this compound a kinase inhibitor?
A3: Based on the available literature, this compound is not characterized as a kinase inhibitor. Its primary activity is as a biased agonist at the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[1][2][3]
Q4: What are the expected in vivo effects of this compound?
A4: In preclinical studies, this compound has demonstrated potent antipsychotic-like activity without inducing the motor side effects (catalepsy) commonly associated with typical antipsychotic drugs.[2][3][4] Its antipsychotic effects are attenuated in β-arrestin-2 knockout mice, highlighting the importance of its biased mechanism of action.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular response not consistent with D2R β-arrestin signaling. | Off-target effects at the concentration used. | 1. Perform a dose-response curve to determine the optimal concentration with the highest specificity. 2. Consider potential off-target effects at the H1, 5-HT2A, and D3 receptors in your experimental system.[4][5] 3. Use appropriate antagonists for the suspected off-target receptors as controls. |
| High background or non-specific binding in cellular assays. | Suboptimal assay conditions or compound precipitation. | 1. Ensure complete solubilization of this compound in the appropriate vehicle. 2. Optimize blocking steps and washing procedures in your assay protocol. 3. Include a negative control with vehicle alone to assess background levels. |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions, compound preparation, or assay execution. | 1. Maintain consistent cell passage numbers and confluency. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Ensure precise and consistent timing for all incubation and treatment steps. |
| Observed motor side effects in animal studies. | Dose may be too high, leading to off-target effects or overwhelming the β-arrestin pathway. | 1. Re-evaluate the dose based on dose-response studies for antipsychotic-like activity. 2. In β-arrestin-2 knockout mice, this compound can induce catalepsy, confirming its mechanism.[4] Consider this if using transgenic models. |
Quantitative Data Summary
Table 1: In Vitro Functional Activity of this compound and Related Compounds
| Assay | This compound | Aripiprazole (Reference) | Quinpirole (Reference) |
| D2-mediated Gi-coupled cAMP Production | |||
| EC50 (nM) | No Agonist Activity | 38 | 3.2 |
| pEC50 | N/A | 7.4 ± 0.1 | 8.49 ± 0.07 |
| Emax (%) | N/A | 51 ± 5 | 100 ± 3 |
| D2-mediated β-arrestin-2 Recruitment (Tango Assay) | |||
| EC50 (nM) | 6.0 | 145 | 6.7 |
| pEC50 | 8.22 ± 0.49 | 6.84 ± 0.18 | 8.17 ± 0.15 |
| Emax (%) | 20 ± 3 | 47 ± 4 | 100 ± 5 |
| D2-mediated β-arrestin-2 Translocation (DiscoveRx Assay, 20h) | |||
| EC50 (nM) | 5.7 | 3.4 | 56 |
| pEC50 | 8.24 ± 0.20 | 8.47 ± 0.08 | 7.25 ± 0.04 |
| Emax (%) | 19 ± 1 | 51 ± 1 | 100 ± 2 |
Data compiled from Allen et al., 2011.[4]
Table 2: Radioligand Binding Affinities (Ki, nM) of this compound at Select GPCRs
| Receptor | This compound | Aripiprazole (Reference) |
| Dopamine D2 | Data not explicitly provided in a comparable format in the initial search results | Data not explicitly provided in a comparable format in the initial search results |
| Histamine H1 | < 10 | Data not explicitly provided in a comparable format in the initial search results |
This compound displayed a similar GPCR selectivity profile to aripiprazole.[4]
Experimental Protocols & Methodologies
1. β-Arrestin Recruitment Assay (Tango Assay)
This assay is used to quantify the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.
-
Principle: The assay utilizes a chimeric D2 receptor with a C-terminal TEV protease cleavage site followed by a transcription factor. Upon ligand binding and β-arrestin-2 recruitment, a fusion protein of β-arrestin and TEV protease is brought into proximity, leading to the cleavage and release of the transcription factor. The transcription factor then translocates to the nucleus and activates a reporter gene (e.g., luciferase), and the resulting signal is measured.
-
General Protocol:
-
Plate cells stably expressing the Tango D2 receptor construct.
-
The following day, treat cells with varying concentrations of this compound or control compounds.
-
Incubate for the recommended period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) using a plate reader.
-
Analyze the data to generate dose-response curves and calculate EC50 and Emax values.
-
2. Gi-mediated cAMP Production Assay
This assay measures the ability of a compound to inhibit adenylyl cyclase and reduce cAMP levels through the Gi pathway.
-
Principle: D2 receptors are coupled to the inhibitory G protein, Gi. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically involves stimulating cAMP production with a compound like isoproterenol (B85558) (acting through a Gs-coupled receptor) and then measuring the inhibitory effect of the D2R ligand.
-
General Protocol:
-
Culture cells expressing the D2 receptor.
-
Pre-treat cells with varying concentrations of this compound or control compounds.
-
Stimulate cAMP production with a fixed concentration of isoproterenol.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or reporter gene assays like GloSensor).
-
Analyze the data to determine the extent of cAMP inhibition.
-
Visualizations
Caption: this compound biased signaling at the D2 receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting UNC9975 Results in β-arrestin-2 Knockout Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) ligand, UNC9975, particularly in the context of β-arrestin-2 knockout (KO) mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a functionally selective, β-arrestin-biased dopamine D2 receptor (D2R) ligand.[1][2][3][4] This means it acts as a partial agonist for D2R/β-arrestin-2 interactions while simultaneously being an antagonist of Gαi-regulated cAMP production.[1][2][3][5] In essence, it preferentially activates the β-arrestin signaling pathway downstream of the D2R, with minimal to no engagement of the canonical G-protein signaling pathway.[6]
Q2: What is the expected outcome of administering this compound to wild-type mice?
In wild-type mice, this compound displays potent antipsychotic-like activity without inducing motor side effects like catalepsy.[1][2][3] This is attributed to its unique β-arrestin-biased signaling profile.
Q3: Why use β-arrestin-2 knockout mice to study this compound?
Using β-arrestin-2 knockout mice is a critical experimental step to confirm that the observed in vivo effects of this compound are indeed mediated by the β-arrestin-2 pathway. This genetic model allows researchers to dissect the contribution of β-arrestin-2 signaling from other potential mechanisms.
Q4: What are the key phenotypic differences observed when this compound is administered to β-arrestin-2 KO mice compared to wild-type mice?
In β-arrestin-2 KO mice, the antipsychotic-like effects of this compound are significantly attenuated or completely abolished.[1][2][3][4] Furthermore, this compound transforms into a compound that induces catalepsy, a motor side effect typical of conventional antipsychotics, in the absence of β-arrestin-2.[1][2][3]
Troubleshooting Guide
Issue 1: Unexpected lack of antipsychotic-like effects of this compound in wild-type mice.
-
Possible Cause: Issues with drug formulation, dosage, or administration route.
-
Troubleshooting Step: Verify the correct solvent and concentration for this compound. Ensure accurate intraperitoneal (i.p.) injection technique and appropriate dosage based on established protocols.
-
-
Possible Cause: The behavioral paradigm used to assess antipsychotic-like activity may not be sensitive enough.
-
Troubleshooting Step: Review and optimize the protocol for the hyperlocomotion assay (e.g., d-amphetamine-induced hyperlocomotion). Ensure proper habituation of the animals and correct timing of drug and psychostimulant administration.
-
Issue 2: Significant catalepsy is observed in wild-type mice treated with this compound.
-
Possible Cause: The dosage of this compound is too high.
-
Troubleshooting Step: Perform a dose-response study to identify the optimal therapeutic window where antipsychotic-like effects are observed without inducing catalepsy.
-
-
Possible Cause: Off-target effects of the compound.
-
Troubleshooting Step: While this compound is designed to be a selective D2R ligand, at very high concentrations, off-target effects cannot be entirely ruled out. Consider testing lower doses and verifying the selectivity of your compound batch.
-
Issue 3: In β-arrestin-2 KO mice, this compound still shows some antipsychotic-like activity.
-
Possible Cause: Incomplete knockout of the β-arrestin-2 gene.
-
Troubleshooting Step: Confirm the genotype of the KO mice using PCR. Verify the absence of β-arrestin-2 protein expression via Western blot analysis of relevant tissues (e.g., brainstem, spleen, lung).[7]
-
-
Possible Cause: Compensatory mechanisms involving other signaling pathways.
-
Troubleshooting Step: Investigate potential upregulation of other signaling molecules or receptor subtypes in the β-arrestin-2 KO mice that might partially mediate the drug's effects.
-
Issue 4: High variability in behavioral data between individual mice.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including animal handling, time of day for testing, and environmental conditions (e.g., lighting, noise).
-
-
Possible Cause: Genetic background of the mice.
-
Troubleshooting Step: Ensure that the wild-type and β-arrestin-2 KO mice are on the same genetic background (e.g., C57BL/6J).[7]
-
Data Presentation
Table 1: In Vitro Functional Selectivity of this compound and Related Compounds
| Compound | D2R-mediated Gαi Signaling (cAMP Production) | D2R/β-arrestin-2 Interaction (Recruitment) |
| This compound | Antagonist | Partial Agonist |
| Aripiprazole | Partial Agonist | Partial Agonist |
| Quinpirole | Full Agonist | N/A |
| Haloperidol (B65202) | Antagonist | N/A |
Data synthesized from multiple sources.[1][6]
Table 2: In Vivo Effects of this compound in Wild-Type and β-arrestin-2 KO Mice
| Phenotype | Wild-Type Mice | β-arrestin-2 KO Mice |
| Antipsychotic-like Activity | Potent | Attenuated/Abolished |
| Catalepsy | Not Induced | Induced |
Data synthesized from multiple sources.[1][2][3]
Experimental Protocols
1. D-Amphetamine-Induced Hyperlocomotion Assay
This assay is a well-established model for assessing the potential antipsychotic activity of a compound.
-
Animals: Inbred C57BL/6 mice (wild-type and β-arrestin-2 KO).
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Place individual mice in the activity chambers and allow them to habituate for 30-60 minutes.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer d-amphetamine (e.g., 3 mg/kg, i.p.) to induce hyperlocomotion.
-
Record locomotor activity (e.g., distance traveled) for 60-90 minutes post-amphetamine injection.
-
-
Data Analysis: Compare the total distance traveled between different treatment groups. A significant reduction in d-amphetamine-induced hyperlocomotion by this compound in wild-type mice indicates antipsychotic-like activity.
2. Catalepsy Assessment (Bar Test)
This test measures the induction of motor rigidity, a common side effect of typical antipsychotics.
-
Animals: Inbred C57BL/6 mice (wild-type and β-arrestin-2 KO).
-
Apparatus: A horizontal bar raised approximately 3-5 cm from the surface.
-
Procedure:
-
Administer this compound, haloperidol (positive control), or vehicle (i.p.).
-
At various time points post-injection (e.g., 30, 60, 90 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Measure the latency for the mouse to remove its paws from the bar. A common criterion for catalepsy is the failure to move within a set time (e.g., 20-30 seconds).
-
-
Data Analysis: Compare the latency to move between treatment groups. A significant increase in the time spent on the bar indicates the induction of catalepsy.
Mandatory Visualizations
Caption: this compound signaling at the D2R.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 011130 - βarr2-KO Strain Details [jax.org]
Technical Support Center: Optimizing UNC9975 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use UNC9975 in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a functionally selective or "biased" agonist for the dopamine (B1211576) D2 receptor (D2R).[1][2][3] It uniquely acts as a partial agonist for the β-arrestin-2 recruitment pathway while simultaneously being an antagonist of the Gαi-protein-mediated signaling pathway, which is responsible for inhibiting cAMP production.[2][3][4] This biased agonism makes it a valuable tool for dissecting D2R signaling pathways.[2][3]
Q2: I am not observing any effect on cAMP levels after treating my cells with this compound. Is there a problem with the compound?
A2: This is the expected outcome. This compound is an antagonist of the Gαi-coupled pathway that inhibits cAMP production.[3][5] Therefore, it will not decrease cAMP levels on its own. Instead, it should be used to block the effect of a known D2R agonist (like quinpirole) that normally suppresses cAMP.
Q3: Why am I seeing a weaker response in my β-arrestin recruitment assay compared to my positive control?
A3: this compound is a partial agonist for β-arrestin-2 recruitment to the D2 receptor.[5][6] This means it will not elicit the same maximal response (Emax) as a full agonist like quinpirole.[5] The observed Emax for this compound in various β-arrestin recruitment assays is typically between 20% and 60% of the response seen with quinpirole.[5][7] Ensure you are comparing your results to the expected partial agonism of this compound.
Q4: My dose-response curve for this compound in a β-arrestin assay is not matching published EC50 values. What could be the issue?
A4: Discrepancies in EC50 values can arise from several factors:
-
Cell Line and Receptor Expression: The original characterization of this compound was performed in HEK293T cells or derived cell lines (like HTLA cells) overexpressing the D2 receptor.[5] Differences in cell lines, receptor expression levels, and endogenous levels of signaling partners like G protein-coupled receptor kinases (GRKs) can alter ligand potency.[6][8]
-
Assay Format: Different β-arrestin recruitment assays (e.g., Tango, BRET, PathHunter) have varying sensitivities and formats, which can lead to shifts in EC50 values.[4][7] The incubation time can also be a critical factor; for instance, some assays are run for 18-20 hours.[3][5]
-
Reagent Quality and Stability: Ensure the this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles should be avoided. The stability of the compound in your specific cell culture medium over the course of the experiment should also be considered.
Q5: What is a good starting concentration range for this compound in my experiments?
A5: Based on published data, a good starting point for a dose-response curve would be from 0.1 nM to 1 µM. The EC50 of this compound for β-arrestin recruitment is in the low nanomolar range (1-6 nM).[5][7] Therefore, a concentration range that brackets this value is recommended.
Q6: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
A6: While specific cytotoxicity data for this compound is not widely published, it is common for small molecules to exhibit off-target effects and cytotoxicity at high concentrations.
-
Determine the Cytotoxic Threshold: Run a simple cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations to determine the maximum non-toxic concentration in your specific cell line.
-
Optimize Concentration: Use the lowest effective concentration that elicits the desired biological response without impacting cell viability.
-
Solvent Control: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically below 0.5%).
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound in various assays as reported in the literature.
Table 1: this compound Activity in β-Arrestin-2 Recruitment/Translocation Assays
| Assay Type | Cell Line | EC50 (nM) | Emax (% of Quinpirole) | Reference |
| β-arrestin-2 Translocation (Tango) | HTLA | 1.1 | 43% | [5][7] |
| β-arrestin-2 Recruitment (BRET) | HEK293 (with GRK2) | 6.0 | 20% | [5][7] |
| β-arrestin-2 Translocation (DiscoveRx) | Not Specified | 5.7 | 19% | [5][7] |
Table 2: this compound Activity in Gαi-Mediated cAMP Production Assays
| Assay Type | Cell Line | Activity | EC50 (nM) | Emax (% of Quinpirole) | Reference |
| Inhibition of cAMP Production | HEK293T | Antagonist | No agonist activity | No agonist activity | [5] |
Signaling Pathway and Workflow Diagrams
Caption: this compound biased agonism at the D2 receptor.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.com]
- 2. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 3. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
UNC9975 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of UNC9975. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pure this compound?
For long-term storage, pure this compound should be kept at -20°C.[1][2][3] Following this recommendation, the compound is expected to remain stable for up to three years.[1] To ensure stability, it is also advised to store it in a dry and dark place.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
When in a solvent, this compound should be stored at -80°C for up to one year.[1] For shorter periods, such as days to weeks, a storage temperature of -20°C is also acceptable.[2]
Q3: What is the recommended short-term storage condition for pure this compound?
For short-term storage, spanning days to weeks, pure this compound can be stored at 0 - 4°C in a dry and dark environment.[2]
Q4: How is this compound typically shipped, and is it stable at ambient temperatures?
This compound is generally shipped under ambient temperatures as a non-hazardous chemical.[2] It is considered stable enough for a few weeks during ordinary shipping and customs processing.[2] Some suppliers may also ship it with blue ice.[1][3]
Q5: What is the expected shelf life of this compound?
If stored correctly, this compound has a shelf life of over two years.[2]
Q6: In which solvent is this compound soluble?
This compound is soluble in DMSO.[2]
Storage Conditions Summary
| Form | Storage Condition | Duration | Stability |
| Pure Compound | -20°C | Long-term (months to years) | Up to 3 years[1] |
| 0 - 4°C | Short-term (days to weeks) | Stable[2] | |
| In Solvent | -80°C | Long-term | Up to 1 year[1] |
| -20°C | Short-term (months) | Stable[2] | |
| 0 - 4°C | Short-term (days to weeks) | Stable[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | - Verify that the storage conditions for both pure compound and stock solutions have been followed as per the guidelines. - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into smaller volumes for single-use. - If degradation is suspected, it is recommended to use a fresh vial of the compound. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | This compound is soluble in DMSO.[2] Ensure you are using a suitable solvent. For in vivo experiments, specific formulation guidance should be followed. |
| Precipitation of the compound in the stock solution. | The solution may be supersaturated or stored at an incorrect temperature. | - Gently warm the solution to aid in re-dissolving the precipitate. - Ensure the storage temperature for the stock solution is appropriate (-20°C or -80°C). |
Experimental Workflow & Decision Making
The following diagrams illustrate the recommended experimental workflow for handling this compound and a troubleshooting decision tree for unexpected results.
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting guide for this compound experiments.
References
Overcoming poor solubility of UNC9975 in aqueous solutions
Welcome to the technical support center for UNC9975. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) agonist.[1][2][3] Unlike conventional D2R agonists that activate G protein-dependent signaling pathways, this compound preferentially activates β-arrestin signaling.[1][3][4] This biased agonism makes it a valuable tool for investigating the distinct roles of G protein and β-arrestin pathways in D2R-mediated physiological and pathological processes.[1][4] Specifically, it acts as an antagonist of Gαi-regulated cAMP production while simultaneously serving as a partial agonist for the recruitment of β-arrestin-2 to the D2R.[1][2][3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is poorly soluble in aqueous solutions. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[5] While precise quantitative solubility data in various solvents is not extensively published, it is standard practice to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored as a solid at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[5] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Overcoming Poor Solubility and Precipitation
This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: this compound precipitates when diluting the DMSO stock solution into aqueous buffer or cell culture medium.
-
Possible Cause A: High Final Concentration. The final concentration of this compound in your aqueous solution may exceed its solubility limit.
-
Solution: Lower the final concentration of this compound. It is recommended to perform a solubility test in your specific buffer or medium to determine the maximum achievable concentration without precipitation.
-
-
Possible Cause B: Improper Mixing Technique. Rapidly adding the aqueous buffer to the DMSO stock can cause localized high concentrations and immediate precipitation.
-
Solution: Always add the DMSO stock solution dropwise to the larger volume of the aqueous buffer or medium while vortexing or stirring vigorously. This ensures rapid and even dispersion.
-
-
Possible Cause C: Low Final DMSO Concentration. While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to maintain the solubility of this compound.
Issue 2: The prepared this compound solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause A: Temperature Changes. The solubility of this compound may be temperature-dependent. A decrease in temperature can lead to precipitation.
-
Solution: Prepare fresh working solutions for each experiment and use them immediately. If temporary storage is necessary, maintain the solution at a constant temperature (e.g., 37°C for cell-based assays).
-
-
Possible Cause B: Interaction with Components in the Medium. Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
-
Solution: Prepare a more concentrated intermediate dilution of this compound in a small volume of serum-containing medium before further diluting to the final concentration. The proteins in the serum can help to stabilize the compound.
-
Data Presentation: Solvent and Vehicle Recommendations
| Application | Recommended Solvent/Vehicle | Key Considerations |
| In Vitro Stock Solution | 100% DMSO | Prepare a high-concentration stock (e.g., 10-50 mM). Store at -80°C in single-use aliquots. |
| In Vitro Working Solution (Cell-based Assays) | Cell Culture Medium + DMSO | Final DMSO concentration should ideally be ≤ 0.5%.[6][7][8] Perform serial dilutions to minimize precipitation. Always include a vehicle control. |
| In Vivo Formulation | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | This formulation is suggested by a commercial supplier for in vivo use.[5] Ensure all components are sterile and prepare the formulation fresh before each use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound. For 1 mg of this compound (Molecular Weight: 463.4 g/mol ), the calculation for a 10 mM stock solution is as follows:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Volume (µL) = (0.001 g / (463.4 g/mol * 0.01 mol/L)) * 1,000,000 µL/L ≈ 215.8 µL
-
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize precipitation.
-
Example for a 10 µM final concentration:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. This results in a 100 µM solution.
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration.
-
-
Ensure the final DMSO concentration in the cell culture wells is below the toxic level for your specific cell line (generally ≤ 0.5%).[6][7][8]
-
Always prepare a vehicle control using the same dilution of DMSO in the cell culture medium.
-
Visualizations
Caption: this compound Biased Signaling at the D2R.
Caption: General workflow for in vitro experiments.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | D(2) agonist | TargetMol [targetmol.com]
- 6. lifetein.com [lifetein.com]
- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting UNC9975 Variability in Animal Studies
Welcome to the technical support center for UNC9975. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability encountered during in vivo animal studies with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to offer clear and actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-arrestin-biased agonist for the dopamine (B1211576) D2 receptor (D2R).[1][2][3][4] This means it selectively activates the β-arrestin signaling pathway downstream of the D2R, while being an antagonist of the G-protein (Gi)-regulated cAMP production pathway.[1][2][5][6] This biased agonism is being explored for its potential to achieve antipsychotic efficacy with a reduced risk of motor side effects typically associated with unbiased D2R agonists.[2][3][6]
Q2: We are observing significant variability in the behavioral effects of this compound between animals in the same treatment group. What are the potential causes?
Variability in in vivo responses to this compound can stem from several factors, ranging from the compound's formulation and administration to the biological characteristics of the animals. Key areas to investigate include:
-
Formulation and Administration: Inconsistent preparation of the dosing solution, improper administration technique, or instability of the compound in the chosen vehicle can lead to variable exposure.
-
Animal-Specific Factors: The strain, sex, age, and health status of the animals can all influence the pharmacokinetics and pharmacodynamics of this compound.
-
Experimental Procedures: Minor variations in experimental protocols, handling stress, and the timing of behavioral assessments can contribute to inconsistent results.
The following sections will delve into troubleshooting each of these areas in more detail.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Pharmacokinetic Profile
Q: We are observing high variability in the plasma or brain concentrations of this compound across animals. How can we troubleshoot this?
A: High pharmacokinetic variability can undermine the reliability of your study. Consider the following troubleshooting steps:
1. Formulation and Administration:
-
Vehicle Selection and Preparation: this compound is soluble in DMSO.[2] For in vivo use, a common vehicle is a mixture of DMSO and saline.[7] It is crucial to ensure that this compound remains fully solubilized in the final dosing solution. Precipitation of the compound will lead to under-dosing.
-
Recommendation: Prepare fresh dosing solutions for each experiment. If using a stock solution in DMSO, ensure it is thoroughly mixed and visually inspect for any precipitation before diluting with saline. Consider using a vehicle containing co-solvents like PEG300 and a surfactant like Tween 80 to improve solubility and stability, especially for higher concentrations.[7]
-
-
Administration Route and Technique: The intraperitoneal (i.p.) route is commonly used for this compound in mice.[6][8] However, inconsistent injection placement can lead to variable absorption.
-
Recommendation: Ensure all personnel are properly trained in i.p. injection techniques to minimize the risk of injection into the gut or other organs. For oral administration, be aware that bioavailability may be lower and more variable due to first-pass metabolism.[9]
-
Table 1: Recommended Vehicle Composition for this compound
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent for this compound |
| PEG300 | 30-40% | Co-solvent to improve solubility |
| Tween 80 | 1-5% | Surfactant to enhance stability |
| Saline (0.9% NaCl) | Remainder | Diluent for injection |
2. Animal-Specific Factors:
-
Animal Health: Underlying health issues, particularly those affecting liver function, can significantly alter drug metabolism and clearance.[10][11][12][13]
-
Recommendation: Use animals from a reputable vendor and ensure they are healthy and free of any underlying diseases. If you suspect liver issues, consider including liver function tests in your study protocol.
-
-
Genetic Background (Strain): While this compound has been primarily tested in C57BL/6 mice, different mouse strains can have variations in dopamine receptor expression and signaling, which could affect the response to this compound.
-
Recommendation: Be consistent with the mouse strain used throughout your studies. If you are using a different strain, consider that you may need to perform a dose-response study to determine the optimal dose.
-
Issue 2: Variable or Unexpected Behavioral Outcomes
Q: The behavioral effects of this compound are not consistent, or we are observing unexpected side effects.
A: Inconsistent behavioral results can be linked to pharmacodynamic variability and off-target effects.
1. On-Target Pharmacodynamic Variability:
-
Sex Differences: The dopamine system, including the expression and signaling of D2 receptors, can differ between males and females.[5][14][15][16][17] This can lead to sex-specific responses to D2R ligands like this compound.
-
Recommendation: Include both male and female animals in your studies and analyze the data for sex-specific effects. If you are only using one sex, be consistent across all experiments.
-
-
Age: The dopamine system undergoes changes with age, which could potentially alter the response to this compound.
-
Recommendation: Use age-matched animals within a narrow age range for your experiments. If studying age-related disorders, be aware that the baseline dopamine function and the response to this compound may differ from that in young, healthy animals.
-
2. Off-Target Effects:
-
Receptor Selectivity: While this compound is a potent D2R agonist, it also has binding affinity for other receptors, including serotonin (B10506) (5-HT2A, 5-HT2B, 5-HT2C, 5-HT1A) and histamine (B1213489) (H1) receptors.[6] Although its functional activity at these receptors is reported to be less potent, off-target effects could contribute to variability, especially at higher doses.
-
Recommendation: Use the lowest effective dose of this compound to minimize the risk of off-target effects. If you suspect off-target effects are contributing to your results, consider co-administering selective antagonists for the potential off-target receptors to dissect the specific contributions.
-
Table 2: Off-Target Binding Profile of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | <10 | β-arrestin biased agonist |
| Dopamine D3 | High affinity | - |
| Serotonin 5-HT2A | Moderate to high | Antagonist |
| Serotonin 5-HT2B | Moderate to high | Antagonist |
| Serotonin 5-HT2C | Moderate to high | Agonist |
| Serotonin 5-HT1A | Moderate to high | Agonist |
| Histamine H1 | <10 | Less potent antagonist |
| Data summarized from Allen et al., 2011.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
For the final dosing solution, calculate the required volume of the stock solution based on the desired final concentration and the number of animals.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to a final concentration of 30-40%. Mix well.
-
Add Tween 80 to a final concentration of 1-5%. Mix well.
-
Add sterile saline to reach the final desired volume. The final DMSO concentration should be below 10%.
-
Vortex the final solution thoroughly to ensure homogeneity. Visually inspect for any precipitation before administration.
-
Administer the solution via i.p. injection at a volume of 10 mL/kg body weight.
-
Protocol 2: Assessment of Antipsychotic-like Activity in the Amphetamine-Induced Hyperlocomotion Model
-
Animals:
-
Adult male C57BL/6 mice (8-12 weeks old).
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Procedure:
-
Habituate the mice to the open-field arenas for 30 minutes.
-
Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound/vehicle injection, administer d-amphetamine (3 mg/kg, i.p.).
-
Immediately place the mice back into the open-field arenas and record locomotor activity for 60-90 minutes using an automated tracking system.
-
Analyze the total distance traveled and other locomotor parameters.
-
Visualizations
Caption: this compound signaling pathway at the Dopamine D2 Receptor.
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Sex difference in dopamine D1-D2 receptor complex expression and signaling affects depression- and anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | D(2) agonist | TargetMol [targetmol.com]
- 8. pnas.org [pnas.org]
- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of hepatic insufficiency on pharmacokinetics and drug dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Liver Disease on Drug Metabolism - Hepatic and Biliary Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. Sex differences in dopamine receptor overproduction and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC9975 Technical Support Center: Brain Penetrance and Pharmacokinetic Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC9975, a β-arrestin–biased dopamine (B1211576) D2 receptor (D2R) agonist.[1] This guide focuses on potential issues related to its brain penetrance and pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacokinetic parameters of this compound in mice?
A1: In mouse pharmacokinetic studies, this compound has demonstrated high exposure levels in the brain and excellent central nervous system (CNS) penetration.[2] When compared to the atypical antipsychotic aripiprazole (B633), this compound exhibits a longer half-life in the brain and a higher brain-to-plasma ratio over a 24-hour period, even though its absolute brain exposure level is about threefold lower.[2][3] These favorable pharmacokinetic parameters make it a suitable tool for in vivo pharmacodynamic studies.[2][3]
Q2: How does the brain penetrance of this compound compare to that of aripiprazole?
A2: While both this compound and aripiprazole show excellent CNS penetration, the brain exposure of this compound was found to be approximately threefold lower than that of aripiprazole in mouse studies.[2][3] However, this compound compensates for this with a longer half-life in the brain and a higher brain/plasma ratio over 24 hours.[2][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a functionally selective, β-arrestin–biased dopamine D2 partial agonist.[1] It is an antagonist of Gi-regulated cAMP production while acting as a partial agonist for D2R/β-arrestin-2 interactions.[1] This biased signaling is thought to contribute to its antipsychotic-like activity without inducing motor side effects.[1]
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in mice as reported in the literature, with a comparison to aripiprazole.
| Parameter | This compound | Aripiprazole | Reference |
| Brain Exposure | ~3-fold lower than aripiprazole | High | [2][3] |
| Brain Half-life | Longer than aripiprazole | Shorter than this compound | [2][3] |
| Brain/Plasma Ratio (over 24h) | Higher than aripiprazole | Lower than this compound | [2][3] |
| CNS Penetration | Excellent | Excellent | [2][3] |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Lower than Expected Brain Concentrations of this compound
If you are observing lower than expected brain concentrations of this compound in your in vivo experiments, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Step
-
Poor Compound Formulation and Solubility: this compound, as an analog of aripiprazole, may have limited aqueous solubility.
-
Recommendation: Ensure proper formulation. For aripiprazole and its analogs, formulations such as suspensions in 0.5% carboxymethylcellulose or solutions in 20% hydroxypropyl-β-cyclodextrin have been used. For preclinical studies, aripiprazole has also been administered in a drinking solution. A self-nanoemulsifying drug delivery system (SNEDDS) has been shown to improve the oral bioavailability of aripiprazole.[4]
-
-
P-glycoprotein (P-gp) Efflux: The blood-brain barrier (BBB) expresses efflux transporters like P-gp that can actively pump compounds out of the brain. While there is no specific data on whether this compound is a P-gp substrate, this is a common cause of low brain penetration for many small molecules.
-
Recommendation:
-
In Silico Assessment: Use computational models to predict the likelihood of this compound being a P-gp substrate.[5][6][7] These models analyze physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors.
-
In Vitro P-gp Substrate Assay: Conduct an in vitro assay using cell lines overexpressing P-gp, such as MDCK-MDR1 or LLC-PK1 cells.[8][9][10] Compare the bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) of this compound. A high efflux ratio (B-A/A-B) indicates P-gp mediated transport.[10]
-
In Vivo Co-administration with a P-gp Inhibitor: If P-gp efflux is suspected, perform a pharmacokinetic study in rodents where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm its role as a P-gp substrate.
-
-
-
Metabolic Instability: Rapid metabolism in the liver can reduce the amount of this compound available to enter the brain.
-
Recommendation: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic rate of this compound. If metabolic instability is high, consider this when interpreting in vivo data.
-
-
Plasma Protein Binding: High binding to plasma proteins can limit the free fraction of the drug available to cross the BBB.
-
Recommendation: Determine the plasma protein binding of this compound using techniques like equilibrium dialysis.
-
Experimental Protocols
Representative In Vivo Pharmacokinetic Protocol in Mice
This is a general protocol for assessing the pharmacokinetics of a small molecule like this compound in mice, based on standard practices.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 20% HP-β-CD in sterile water). The final formulation should be a clear solution.
-
Dosing:
-
Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/kg).
-
Include a vehicle control group.
-
-
Sample Collection:
-
Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
At each time point, euthanize a subset of animals and collect whole brains.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Rinse brains with cold saline, blot dry, and weigh. Homogenize the brains in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenates using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and brain using non-compartmental analysis software.
-
Determine the brain-to-plasma ratio at each time point.
-
In Vitro P-glycoprotein (P-gp) Substrate Assessment Protocol
This protocol describes a common method to determine if a compound is a substrate of the P-gp efflux transporter.
-
Cell Lines: Use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells as a control.
-
Cell Culture: Culture the cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer.
-
Transport Assay:
-
Apical to Basolateral (A-to-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-to-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Perform these measurements in both MDCK-MDR1 and wild-type MDCK cells.
-
Include a known P-gp substrate (e.g., digoxin) as a positive control and a known non-substrate as a negative control.
-
-
Quantification: Analyze the concentration of this compound in the receiver chambers using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).
-
An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, and close to 1 in wild-type cells, suggests that this compound is a P-gp substrate.
-
Visualizations
Caption: Troubleshooting workflow for low brain penetrance of this compound.
Caption: Biased signaling pathway of this compound at the D2 receptor.
References
- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. csmres.co.uk [csmres.co.uk]
- 6. Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P-gp Substrate Identification | Evotec [evotec.com]
Potential for UNC9975-induced catalepsy at high doses
Technical Support Center: UNC9975
This guide provides troubleshooting assistance and frequently asked questions regarding the use of this compound, with a specific focus on its potential to induce catalepsy at high doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a research compound known as a β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) ligand.[1][2] Its mechanism is unique in that it simultaneously acts as an antagonist of the Gi-protein-regulated cAMP production pathway while serving as a partial agonist for the D2R/β-arrestin-2 interaction.[3][4][5] This signaling bias is significant because the antagonism of the Gi pathway is linked to antipsychotic effects, whereas the engagement of the β-arrestin pathway is believed to contribute to therapeutic actions while protecting against motor side effects.[1][6]
Q2: Does this compound induce catalepsy at therapeutic or high doses?
A2: In preclinical studies involving wild-type C57BL/6 mice, this compound did not induce significant catalepsy at doses (e.g., 5.0 mg/kg, i.p.) that demonstrated potent antipsychotic-like activity.[1][4][5] This is a key feature that distinguishes it from typical antipsychotics like haloperidol, which does induce significant catalepsy at effective doses.[1] The recruitment of β-arrestin by this compound is thought to be protective against such motor side effects.[1][5]
Q3: Why is there a difference in catalepsy induction between wild-type and β-arrestin-2 knockout models?
A3: The difference highlights the compound's unique mechanism. In wild-type animals, this compound's engagement of the β-arrestin-2 signaling pathway appears to prevent the motor side effects typically associated with D2R Gi-pathway antagonism.[1] When β-arrestin-2 is genetically deleted, this protective pathway is absent. Consequently, the D2R antagonism by this compound results in a high propensity to induce catalepsy, transforming its profile into that of a typical antipsychotic drug.[1][4][5]
Troubleshooting Guides
Issue: Unexpected catalepsy-like behavior observed in wild-type animals.
If you observe motor impairments resembling catalepsy in your wild-type models following this compound administration, consider the following potential causes and troubleshooting steps.
Caption: Troubleshooting logic for unexpected catalepsy.
Data Summary
The following table summarizes the key findings on this compound-induced catalepsy from published research.
| Compound | Dose (i.p.) | Animal Model | Time Point (min) | Catalepsy Induced (Latency to Move) |
| This compound | 5.0 mg/kg | Wild-Type (C57BL/6) | 30 / 60 | No significant catalepsy[1] |
| This compound | 5.0 mg/kg | β-arrestin-2 KO | 60 | Significant catalepsy [1] |
| Haloperidol | 2.0 mg/kg | Wild-Type (C57BL/6) | 30 / 60 | Significant catalepsy [1] |
| Aripiprazole | 5.0 mg/kg | Wild-Type (C57BL/6) | 30 / 60 | No significant catalepsy[1] |
| Aripiprazole | 5.0 mg/kg | β-arrestin-2 KO | 60 | No significant catalepsy[1] |
| Vehicle | - | Wild-Type & β-arrestin-2 KO | 30 / 60 | No significant catalepsy[1] |
Experimental Protocols & Visualizations
Protocol: Catalepsy Assessment (Bar Test)
Caption: Workflow for the catalepsy bar test.
This compound Signaling Pathway and Relation to Catalepsy
The diagram below illustrates the biased signaling of this compound at the Dopamine D2 Receptor (D2R) and its downstream consequences for therapeutic effects versus motor side effects like catalepsy.
Caption: this compound biased signaling at the D2R.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | D(2) agonist | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sabinai-neji.com [sabinai-neji.com]
Technical Support Center: Investigating the Impact of GRK Levels on UNC9975 Signaling Bias
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) ligand, UNC9975. The focus is on understanding and troubleshooting the influence of G protein-coupled receptor kinase (GRK) levels on its signaling profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a β-arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2][3][4] This means it preferentially activates the β-arrestin signaling pathway over the canonical G protein-dependent pathway. Specifically, this compound acts as a partial agonist for D2R/β-arrestin-2 interactions while simultaneously being an antagonist of Gαi-regulated cAMP production.[1][2][5] This unique signaling profile has generated interest in its potential as an antipsychotic agent with a reduced side-effect profile.[1][3][5]
Q2: What is the role of G protein-coupled receptor kinases (GRKs) in this compound signaling?
A2: GRKs are crucial for the signaling bias of this compound.[1][6] GRKs phosphorylate the activated D2R, which creates a binding site for β-arrestin.[7][8][9] The specific GRK isoform present can influence the phosphorylation pattern on the receptor, leading to differential β-arrestin recruitment and downstream signaling.[8][10] Studies have shown that the β-arrestin-biased activity of this compound is particularly dependent on the presence of GRK2.[1][6]
Q3: How do different GRK isoforms affect this compound's signaling bias?
A3: Different GRK isoforms can have distinct effects on GPCR signaling. For this compound, its partial agonist activity for β-arrestin-2 recruitment at the D2R is observed when GRK2 is overexpressed.[1][6] In contrast, this effect is not observed with overexpression of GRK6.[6] This suggests that GRK2 preferentially phosphorylates the D2R in a manner that promotes the recruitment of β-arrestin in response to this compound binding. The differential expression of GRK isoforms in various tissues and cell lines can, therefore, lead to context-dependent signaling profiles for this compound.[10]
Q4: What are the key signaling pathways to measure when assessing this compound bias?
A4: To characterize the signaling bias of this compound, it is essential to measure at least two pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
-
G Protein Pathway (Gαi): This is typically assessed by measuring the inhibition of cAMP production.[1]
-
β-Arrestin Pathway: This can be measured using various assays, such as β-arrestin recruitment/translocation assays (e.g., BRET, FRET, or enzyme complementation assays like Tango) or by measuring downstream signaling events like ERK phosphorylation.[1][8]
Troubleshooting Guide
Issue 1: I am not observing any β-arrestin recruitment with this compound in my cell line.
-
Possible Cause 1: Low endogenous GRK2 levels. The β-arrestin-biased signaling of this compound is highly dependent on GRK2.[1][6] The cell line you are using may have low endogenous expression of GRK2.
-
Troubleshooting Step 1: Quantify GRK expression. Perform a Western blot or mass spectrometry to determine the relative expression levels of different GRK isoforms (GRK2, GRK3, GRK5, GRK6) in your cell line.[11] Be aware that antibody specificity can be a challenge, so validation with positive and negative controls is crucial.[11]
-
Troubleshooting Step 2: Overexpress GRK2. Co-transfect your cells with a plasmid encoding GRK2 along with your D2R and β-arrestin constructs. This has been shown to significantly enhance this compound-mediated β-arrestin recruitment.[1]
-
-
Possible Cause 2: Assay sensitivity. The assay you are using to measure β-arrestin recruitment may not be sensitive enough to detect the partial agonism of this compound.
-
Troubleshooting Step 1: Optimize assay conditions. Ensure that the expression levels of your reporter constructs (e.g., receptor-luciferase and arrestin-YFP for BRET) are optimal. Titrate the DNA concentrations during transfection to find the best signal-to-noise ratio.
-
Troubleshooting Step 2: Try an alternative assay. Consider using a different β-arrestin recruitment assay. For example, if you are using a BRET assay with suboptimal results, you could try an enzyme complementation-based assay like the Tango assay, which has been successfully used to detect this compound activity.[1]
-
Issue 2: My quantitative data for this compound (EC50, Emax) is inconsistent with published values.
-
Possible Cause 1: "System bias". The observed potency and efficacy of a biased ligand can be influenced by the specific cellular context, a phenomenon known as "system bias".[12] This includes the expression levels of the receptor, G proteins, GRKs, and β-arrestins.
-
Troubleshooting Step 1: Characterize your experimental system. Report the cell line used and, if possible, the relative expression levels of key signaling components. This will help in comparing your data with other studies.
-
Troubleshooting Step 2: Use a reference compound. Always include a well-characterized reference agonist (e.g., the endogenous ligand dopamine or a full agonist like quinpirole) and a known biased ligand (e.g., aripiprazole) in your experiments. This allows for the calculation of bias factors relative to a standard, which can be more comparable across different systems.[13]
-
-
Possible Cause 2: Different experimental conditions. Minor variations in experimental protocols can lead to different results.
-
Troubleshooting Step 1: Standardize protocols. Ensure that incubation times, cell densities, and reagent concentrations are consistent across experiments.
-
Troubleshooting Step 2: Consider kinetic effects. The signaling bias of a ligand can be time-dependent.[14] Perform time-course experiments to determine the optimal time point for measuring both G protein and β-arrestin signaling.
-
Issue 3: I am having difficulty translating my in vitro findings with this compound to an in vivo model.
-
Possible Cause 1: Differences in cellular environment. The expression and stoichiometry of signaling proteins (D2R, GRKs, β-arrestins) in your in vivo model may differ significantly from your in vitro cell line.[5]
-
Troubleshooting Step 1: Use more physiologically relevant in vitro models. Before moving to in vivo studies, consider validating your findings in primary neurons or cell lines that endogenously express the D2R and its signaling partners.
-
Troubleshooting Step 2: Characterize the in vivo system. To the extent possible, characterize the expression of D2R, GRK2, and β-arrestin-2 in the specific brain regions of interest in your animal model.
-
-
Possible Cause 2: Pharmacokinetic and pharmacodynamic properties. The in vivo efficacy of this compound will depend on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement in the brain.
-
Troubleshooting Step 1: Conduct pharmacokinetic studies. Determine the pharmacokinetic profile of this compound in your animal model to ensure adequate brain exposure.
-
Troubleshooting Step 2: Confirm target engagement. Use techniques like positron emission tomography (PET) or ex vivo binding assays to confirm that this compound is binding to D2Rs in the brain at the administered doses.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound at the Dopamine D2 Receptor
| Assay Type | Signaling Pathway | This compound Potency (EC50) | This compound Efficacy (Emax) | Reference Compound (Full Agonist: Quinpirole) | Reference Compound (Biased Agonist: Aripiprazole) | Notes |
| cAMP Inhibition | Gαi | No agonist activity | 0% | EC50 = 3.2 nM, Emax = 100% | EC50 = 38 nM, Emax = 51% | This compound acts as an antagonist in this pathway.[1] |
| β-Arrestin-2 Translocation (Tango Assay) | β-Arrestin | 1.1 nM | 43% | EC50 = 2.0 nM, Emax = 100% | EC50 = 2.4 nM, Emax = 73% | Assay performed in HEK293T cells.[1] |
| β-Arrestin-2 Recruitment (BRET Assay) | β-Arrestin | 6.0 nM | 20% | EC50 = 6.7 nM, Emax = 100% | EC50 = 145 nM, Emax = 47% | Assay performed in HEK293T cells with GRK2 overexpression.[1] |
| p-ERK (β-Arrestin mediated) | β-Arrestin | 2.2 nM | 32% | - | EC50 = 1.8 nM, Emax = 39% | Long incubation (4h) in HEK293T cells. Efficacy enhanced with GRK2/β-arrestin-2 co-expression.[1] |
| p-ERK (G protein mediated) | Gαi | Inactive | 13% | - | EC50 = 6.3 nM, Emax = 49% | Short incubation (5 min) in HEK293T cells.[1] |
Experimental Protocols
Protocol 1: Gαi-Mediated cAMP Inhibition Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the D2R.
-
Cell Preparation:
-
Plate HEK293T cells stably or transiently expressing the human D2R in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, a reference agonist (e.g., quinpirole), and a reference antagonist in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the test compounds to the cells and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Add a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log of the compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 (for antagonists) or EC50 and Emax (for agonists) values.
-
Protocol 2: BRET-based β-Arrestin-2 Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin-2 to the D2R using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Preparation and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding for D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). For this compound experiments, co-transfection with a GRK2 expression plasmid is recommended. Optimize the ratio of the plasmids to achieve optimal expression levels.
-
Incubate for 24-48 hours post-transfection.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
Immediately measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emissions simultaneously.
-
Add serial dilutions of this compound or a reference agonist to the wells.
-
Measure the BRET signal at regular intervals or at a fixed endpoint (e.g., 15-30 minutes) after compound addition.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and fit the data using a non-linear regression model to determine EC50 and Emax values.
-
Visualizations
Caption: this compound Signaling Pathways at the D2R.
Caption: Workflow for this compound signaling bias assessment.
Caption: Troubleshooting guide for β-arrestin assays.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Impact of G Protein-Coupled Receptor Kinases in Cardiac Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translating in vitro ligand bias into in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism: the quest for the analgesic holy grail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein–coupled receptor kinase 6 (GRK6) regulates insulin processing and secretion via effects on proinsulin conversion to insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential Regulation of GPCRs—Are GRK Expression Levels the Key? [frontiersin.org]
- 11. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 13. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of UNC9975 and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of UNC9975 and the atypical antipsychotic drug aripiprazole (B633). The information presented herein is based on published experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Introduction
Comparative Analysis of In Vitro Pharmacology
Quantitative Data Summary
| Assay | Parameter | This compound | Aripiprazole | Reference Compound (Quinpirole) |
| D2-mediated Gαi-coupled cAMP Production | EC50 | No Agonist Activity | 38 nM | 3.2 nM |
| pEC50 | N/A | 7.4 ± 0.1 | 8.49 ± 0.07 | |
| Emax | N/A | 51 ± 5% | 100 ± 3% | |
| D2-mediated β-arrestin-2 Recruitment (Tango Assay) | EC50 | < 10 nM | < 10 nM | N/A |
| Emax | 43% | 73% | 100% | |
| D2-mediated β-arrestin-2 Recruitment (BRET Assay with GRK2) | EC50 | 6.0 nM | N/A | N/A |
| pEC50 | 8.22 ± 0.49 | N/A | N/A | |
| Emax | 20 ± 3% | Partial Agonist | N/A |
Data compiled from Allen JA, et al. (2011) PNAS.[2]
In Vivo Preclinical Models
Preclinical studies in mice have further elucidated the differential effects of this compound and aripiprazole on antipsychotic-like activity and motor side effects.
Antipsychotic-Like Activity: Inhibition of Hyperlocomotion
Both this compound and aripiprazole have demonstrated efficacy in animal models that predict antipsychotic activity, such as the inhibition of d-amphetamine-induced hyperlocomotion.[2]
| In Vivo Model | Parameter | This compound | Aripiprazole |
| d-amphetamine-induced hyperlocomotion | ED50 | 0.38 mg/kg | 0.36 mg/kg |
Data from Allen JA, et al. (2011) PNAS.[2]
Extrapyramidal Side Effects: Catalepsy Induction
A significant distinction between this compound and aripiprazole emerges in models of extrapyramidal side effects, such as catalepsy. In wild-type mice, neither this compound nor aripiprazole induced significant catalepsy. However, in β-arrestin-2 knockout mice, this compound induced significant catalepsy, highlighting the protective role of the β-arrestin pathway against motor side effects.[2][3]
| In Vivo Model | Treatment | Catalepsy in Wild-Type Mice | Catalepsy in β-arrestin-2 KO Mice |
| Drug-induced Catalepsy | This compound (5.0 mg/kg) | No significant catalepsy | Significant catalepsy |
| Aripiprazole (5.0 mg/kg) | No significant catalepsy | No significant catalepsy | |
| Haloperidol (B65202) (2.0 mg/kg) | Significant catalepsy | N/A |
Data from Allen JA, et al. (2011) PNAS.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways activated by aripiprazole and this compound upon binding to the dopamine (B1211576) D2 receptor.
Caption: Aripiprazole's signaling at the D2 receptor.
Caption: this compound's biased signaling at the D2 receptor.
Experimental Protocols
D2-mediated Gi-coupled cAMP Production Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) through the activation of the Gi-coupled dopamine D2 receptor.
Methodology:
-
HEK293T cells stably expressing the human dopamine D2 receptor and a GloSensor-22F cAMP biosensor are used.
-
Cells are plated in 384-well plates and incubated overnight.
-
The cells are then treated with varying concentrations of the test compounds (this compound, aripiprazole) or a reference agonist (quinpirole).
-
Following compound addition, isoproterenol (B85558) is added to stimulate cAMP production via β-adrenergic receptors.
-
The GloSensor-22F luminescence, which is inversely proportional to cAMP levels, is measured using a plate reader.
-
Data are normalized to the response of the reference full agonist quinpirole.[2]
D2-mediated β-arrestin-2 Recruitment Assay (Tango Assay)
This assay quantifies the recruitment of β-arrestin-2 to the dopamine D2 receptor upon ligand binding.
Methodology:
-
HTLA cells, which contain a β-arrestin-2 fusion protein and a luciferase reporter gene under the control of a TEV protease-cleavable transcription factor, are utilized.
-
Cells are transfected with a plasmid encoding the human dopamine D2 receptor fused to a TEV protease cleavage site.
-
Transfected cells are plated in 384-well plates and treated with test compounds.
-
Ligand-induced recruitment of β-arrestin-2 to the D2 receptor brings the TEV protease into proximity with its cleavage site, releasing the transcription factor.
-
The transcription factor then drives the expression of luciferase.
-
Luciferase activity is measured as a readout of β-arrestin-2 recruitment.[2]
Amphetamine-Induced Hyperlocomotion Test
This in vivo model assesses the potential antipsychotic activity of a compound by measuring its ability to inhibit the locomotor-activating effects of d-amphetamine.
Methodology:
-
Adult male C57BL/6 mice are used for the study.
-
Mice are habituated to the open-field testing chambers.
-
On the test day, mice are administered the test compound (this compound or aripiprazole) or vehicle via intraperitoneal (i.p.) injection.
-
After a 30-minute pretreatment period, mice are injected with d-amphetamine (3 mg/kg, i.p.).
-
Locomotor activity (distance traveled) is then recorded for a specified period (e.g., 40-60 minutes) using an automated activity monitoring system.
-
The inhibitory effect of the test compound is calculated by comparing the locomotor activity of treated animals to that of vehicle-treated, amphetamine-stimulated controls.[2]
Caption: Workflow for the hyperlocomotion test.
Catalepsy Test
This test is used to assess the propensity of a drug to induce extrapyramidal motor side effects, specifically catalepsy, which is characterized by an inability to correct an externally imposed posture.
Methodology:
-
Adult male wild-type or β-arrestin-2 knockout mice are used.
-
Mice are administered the test compound (this compound, aripiprazole, or haloperidol as a positive control) or vehicle (i.p.).
-
At specified time points after injection (e.g., 30 and 60 minutes), catalepsy is assessed.
-
For the bar test, the mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The latency for the mouse to remove its paws from the bar and move is recorded, with a predetermined cut-off time.
-
Longer latencies are indicative of a cataleptic state.[2][9]
Conclusion
This compound and aripiprazole, while structurally related, exhibit distinct mechanisms of action at the dopamine D2 receptor. Aripiprazole acts as a partial agonist at both G protein and β-arrestin signaling pathways. In contrast, this compound demonstrates biased agonism, acting as an antagonist at the G protein (Gi) pathway while being a partial agonist for β-arrestin-2 recruitment. This functional selectivity of this compound is hypothesized to contribute to its antipsychotic-like efficacy with a reduced liability for motor side effects compared to traditional antipsychotics, a characteristic that appears to be dependent on an intact β-arrestin-2 signaling pathway. These findings highlight the potential for developing biased GPCR ligands as a novel strategy for antipsychotic drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 4. sabinai-neji.com [sabinai-neji.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated administration of aripiprazole produces a sensitization effect in the suppression of avoidance responding and phencyclidine-induced hyperlocomotion and increases D2 receptor-mediated behavioral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diminished catalepsy and dopamine metabolism distinguish aripiprazole from haloperidol or risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the β-Arrestin Biased Dopamine D2 Receptor Ligands: UNC9975 and UNC9994
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two influential β-arrestin biased ligands for the dopamine (B1211576) D2 receptor (D2R), UNC9975 and UNC9994. These compounds have emerged as critical tools for dissecting the signaling pathways downstream of D2R activation, with significant implications for the development of novel antipsychotics with improved side-effect profiles. Both ligands were developed through a modification of the aripiprazole (B633) scaffold and are characterized by their ability to selectively engage β-arrestin signaling while remaining inactive towards the canonical G-protein pathway.[1][2][3]
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the key pharmacological parameters of this compound and UNC9994 at the human dopamine D2 receptor, with the atypical antipsychotic aripiprazole included for reference. The data clearly illustrates the distinct signaling bias of these compounds.
| Parameter | This compound | UNC9994 | Aripiprazole (Reference) | Quinpirole (Reference) |
| D2R Binding Affinity (Ki, nM) | < 10 | 79 | < 10 | - |
| Gi-Mediated cAMP Inhibition | ||||
| EC50 (nM) | No Agonist Activity | No Agonist Activity | 38 | 3.2 |
| Emax (%) | 0 | 0 | 51 ± 5 | 100 ± 3 |
| β-Arrestin-2 Recruitment (Tango Assay) | ||||
| EC50 (nM) | < 10 | < 10 | < 10 | - |
| Agonist Activity | Partial Agonist | Partial Agonist | Partial Agonist | - |
Data sourced from Allen et al., 2011.[1]
Analysis of β-Arrestin Bias
Both this compound and UNC9994 demonstrate a profound bias towards the β-arrestin signaling pathway.[1][4] In assays measuring Gi-protein-mediated inhibition of cAMP production, neither compound showed any agonist activity, effectively acting as antagonists at this pathway.[1][5] In stark contrast, aripiprazole behaves as a partial agonist in the G-protein pathway.[1]
Conversely, in β-arrestin-2 recruitment assays, both this compound and UNC9994 act as potent partial agonists, with EC50 values below 10 nM.[1][6] This functional selectivity—antagonism at the G-protein pathway and agonism at the β-arrestin pathway—is the defining characteristic of their "biased agonism".[1][2] Notably, UNC9994 is often described as an extremely β-arrestin-biased D2R agonist.[2] The antipsychotic-like effects of both compounds in preclinical models have been shown to be dependent on the presence of β-arrestin-2, underscoring the therapeutic potential of this signaling axis.[1][2][3]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways of the D2 receptor and the general workflow of the experimental assays used to characterize these biased ligands.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Experimental Workflow for Characterizing Biased Agonism.
Experimental Protocols
The characterization of this compound and UNC9994 relied on specific in vitro assays to quantify their effects on the G-protein and β-arrestin pathways. Below are the detailed methodologies for the key experiments.
Gi-Mediated cAMP Production Assay (GloSensor™ Assay)
This assay measures the inhibition of cyclic AMP (cAMP) production following the activation of Gi-coupled receptors.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are transiently transfected with a plasmid encoding the human dopamine D2 receptor and the pGloSensor™-22F cAMP plasmid. The GloSensor™ plasmid contains a modified form of firefly luciferase with a cAMP-binding domain.
-
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
To elevate basal cAMP levels and enable the measurement of inhibition, cells are stimulated with the β-adrenergic receptor agonist isoproterenol.
-
Immediately following isoproterenol stimulation, cells are treated with varying concentrations of this compound, UNC9994, or reference compounds.
-
Luminescence, which is inversely proportional to the level of cAMP, is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is normalized to the vehicle control.
-
Dose-response curves are generated, and EC50 and Emax values are calculated to determine the potency and efficacy of the compounds in inhibiting cAMP production.
-
β-Arrestin-2 Recruitment Assay (Tango™ Assay)
This assay quantifies the recruitment of β-arrestin-2 to an activated D2 receptor.
-
Cell Line:
-
The Tango™ D2-bla U2OS cell line is utilized. This cell line stably expresses the human dopamine D2 receptor fused to a TEV protease cleavage site and a transcription factor. It also expresses a β-arrestin-TEV protease fusion protein and a β-lactamase reporter gene under the control of the transcription factor.
-
-
Assay Procedure:
-
Cells are plated in 384-well plates.
-
The cells are then treated with a range of concentrations of this compound, UNC9994, or control ligands.
-
The plates are incubated to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, transcription factor translocation, and subsequent expression of the β-lactamase reporter.
-
-
Signal Detection:
-
A fluorescent β-lactamase substrate is added to the wells.
-
The fluorescence is measured on a plate reader. The signal is directly proportional to the extent of β-arrestin-2 recruitment.
-
-
Data Analysis:
-
Dose-response curves are plotted from the fluorescence data.
-
EC50 values are determined to assess the potency of the compounds in promoting the D2R-β-arrestin-2 interaction.
-
Conclusion
This compound and UNC9994 are invaluable pharmacological tools that exhibit strong bias towards the β-arrestin signaling pathway of the dopamine D2 receptor, acting as antagonists for G-protein-mediated signaling and partial agonists for β-arrestin recruitment. This unique profile has been instrumental in demonstrating the potential of β-arrestin-biased agonism as a therapeutic strategy for schizophrenia, potentially offering antipsychotic efficacy with a reduced risk of motor side effects.[1] The distinct pharmacological profiles of these two compounds, particularly the higher binding affinity of this compound and the extreme bias of UNC9994, provide researchers with a nuanced toolkit to further explore the roles of D2R signaling pathways in health and disease.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide: UNC9975 vs. Haloperidol in Attenuating Hyperlocomotion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UNC9975 and the conventional antipsychotic haloperidol (B65202) in their ability to reduce hyperlocomotion, a common preclinical measure of antipsychotic efficacy. This analysis is based on experimental data from various studies and focuses on their distinct mechanisms of action, dose-dependent effects, and the experimental protocols used to evaluate them.
At a Glance: Key Differences
| Feature | This compound | Haloperidol |
| Primary Mechanism | β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) ligand | Conventional dopamine D2 receptor (D2R) antagonist |
| D2R Signaling | Antagonist of G-protein-mediated signaling; Partial agonist for β-arrestin-2 recruitment | Antagonist of both G-protein-mediated and β-arrestin-2 signaling |
| Hyperlocomotion Reduction | Effective in reducing psychostimulant-induced hyperlocomotion | Effective in reducing psychostimulant-induced hyperlocomotion |
| Side Effect Profile (predicted) | Potentially lower risk of extrapyramidal symptoms (EPS) due to β-arrestin bias | Known risk of extrapyramidal symptoms (EPS) |
Mechanism of Action: A Tale of Two Pathways
The differential effects of this compound and haloperidol on hyperlocomotion stem from their distinct interactions with the dopamine D2 receptor (D2R), a key player in regulating movement. The D2R signals through two primary intracellular pathways: the G-protein pathway and the β-arrestin pathway.
Haloperidol acts as a conventional antagonist, blocking dopamine's effects at the D2R and inhibiting both G-protein and β-arrestin signaling pathways.[1][2] This broad antagonism is effective in reducing hyperlocomotion but is also associated with a higher risk of motor side effects, known as extrapyramidal symptoms (EPS).[1]
This compound , in contrast, is a functionally selective or "biased" ligand.[3][4][5] It antagonizes the G-protein-mediated signaling pathway, similar to haloperidol, but acts as a partial agonist for the recruitment of β-arrestin-2.[3][4][5] This biased activity is thought to contribute to its antipsychotic-like effects while potentially mitigating the motor side effects associated with full D2R blockade.[4]
Signaling Pathway Diagrams
Quantitative Data on Hyperlocomotion Reduction
The following tables summarize the dose-dependent effects of this compound and haloperidol on hyperlocomotion induced by psychostimulants in mice. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
This compound: Dose-Response in Psychostimulant-Induced Hyperlocomotion
| Animal Model | Stimulant | This compound Dose (mg/kg, i.p.) | Effect on Hyperlocomotion | ED₅₀ (mg/kg) | Reference |
| C57BL/6 Mice | d-amphetamine (3 mg/kg) | 0.1, 0.3, 1 | Dose-dependent inhibition | 0.38 | [3] |
| Wild-type Mice | Phencyclidine (PCP) | 0.1, 0.3, 1 | Potent, dose-dependent inhibition | 0.26 | [3] |
| β-arrestin-2 KO Mice | Phencyclidine (PCP) | 0.1, 0.3, 1 | Attenuated inhibition | 0.75 | [3] |
Haloperidol: Dose-Response in Psychostimulant-Induced Hyperlocomotion
| Animal Model | Stimulant | Haloperidol Dose (mg/kg) | Effect on Hyperlocomotion | Reference |
| Rats | Amphetamine (0.5 mg/kg) | 0.05 (s.c.) | Significant reduction | [6] |
| Rats | Phencyclidine (PCP) (20.0 mg/kg) | 0.09 (s.c., ID₅₀) | Inhibition | [7] |
| Mice | General Locomotor Activity | ≥ 0.1 | Significant decrease | [8] |
| Rats | Phencyclidine (PCP) (3.2 mg/kg) | 0.05 (s.c.) | Significant attenuation | [9] |
Experimental Protocols
The following provides a generalized experimental protocol for assessing the effects of compounds on psychostimulant-induced hyperlocomotion in rodents. Specific parameters from the cited studies are noted.
General Hyperlocomotion Experimental Workflow
1. Animals:
-
Studies on this compound primarily utilized inbred C57BL/6 mice and β-arrestin-2 knockout mice.[3]
-
Haloperidol studies have been conducted in various rodent models, including different strains of mice and rats.[6][7][8][9]
2. Acclimation:
-
Animals are typically acclimated to the testing room for at least 1 hour before the experiment begins. They are also often habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before any injections.
3. Drug Administration:
-
Pretreatment: this compound, haloperidol, or a vehicle solution is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3][9]
-
Psychostimulant: After a specific pretreatment time (commonly 30 minutes), a psychostimulant such as d-amphetamine or phencyclidine (PCP) is administered to induce hyperlocomotion.[3][6][7]
4. Locomotor Activity Measurement:
-
Immediately following the psychostimulant injection, animals are placed in open-field arenas equipped with photobeam detectors or video tracking software.
-
Locomotor activity, typically measured as total distance traveled, is recorded for a specified duration (e.g., 60-90 minutes).[3][9]
5. Data Analysis:
-
The total distance traveled during the testing period is calculated and compared between treatment groups.
-
Statistical analyses, such as ANOVA followed by post-hoc tests, are used to determine the significance of the drug effects. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated from dose-response data.[3]
Conclusion
Both this compound and haloperidol are effective in reducing hyperlocomotion in preclinical models, a key indicator of potential antipsychotic activity. However, they achieve this through distinct pharmacological mechanisms. Haloperidol's broad antagonism of the dopamine D2 receptor contrasts with this compound's biased agonism, which selectively engages the β-arrestin pathway while blocking G-protein signaling.[1][2][3][4][5]
The β-arrestin-biased profile of this compound holds therapeutic promise, as it may offer a way to separate the desired antipsychotic effects from the motor side effects that can limit the clinical utility of conventional antipsychotics like haloperidol.[4] Further research, including direct comparative studies under identical experimental conditions, is warranted to fully elucidate the therapeutic potential and safety profile of this compound and other β-arrestin-biased ligands.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. imrpress.com [imrpress.com]
- 7. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neural basis of the potentiated inhibition of repeated haloperidol and clozapine treatment on the phencyclidine-induced hyperlocomotion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profile of UNC9975 and Other D2R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical side effect profile of UNC9975, a novel β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) agonist, with other established D2R agonists, including the atypical antipsychotic aripiprazole (B633), the typical antipsychotic haloperidol (B65202), and the anti-Parkinson's agents ropinirole (B1195838) and pramipexole (B1678040). This objective analysis is supported by available experimental data to inform future research and drug development in dopaminergic signaling.
Executive Summary
This compound emerges as a promising D2R agonist with a distinct side effect profile, primarily characterized by a significantly lower propensity for extrapyramidal symptoms (EPS) compared to traditional D2R agonists like haloperidol. This favorable motor side effect profile is attributed to its unique mechanism of action as a β-arrestin-biased agonist. While preclinical data on motor side effects are robust, comprehensive comparative data on metabolic, cardiovascular, and gastrointestinal effects of this compound are less available. This guide synthesizes the current understanding of this compound's side effect profile in comparison to other key D2R agonists, providing a framework for its potential therapeutic advantages and areas requiring further investigation.
Data Presentation: Side Effect Profile Comparison
The following tables summarize the available quantitative preclinical data on the side effect profiles of this compound and comparator D2R agonists.
Table 1: Comparison of Motor Side Effects (Catalepsy)
| Compound | Dose | Animal Model | Catalepsy Induction (Latency to move in seconds, mean ± SEM) | Citation |
| This compound | 5.0 mg/kg | Wild-Type Mice | No significant catalepsy | [1][2] |
| 5.0 mg/kg | β-arrestin-2 Knockout Mice | Significant catalepsy | [1][2] | |
| Aripiprazole | 5.0 mg/kg | Wild-Type Mice | No significant catalepsy | [1][2] |
| Haloperidol | 2.0 mg/kg | Wild-Type Mice | Significant catalepsy | [1][2] |
Table 2: General Preclinical Side Effect Profile
| Side Effect Category | This compound | Aripiprazole | Haloperidol | Ropinirole | Pramipexole |
| Extrapyramidal Symptoms (Catalepsy) | Low risk in wild-type models[1][2] | Low risk[3] | High risk[4] | Low risk | Low risk |
| Metabolic Effects (Weight Gain, Glucose Dysregulation) | Data not available | Low to negligible effects on weight gain in some rodent models[5][6]. Induced alterations in leptin, GLP-1, and ghrelin levels in a rat model of schizophrenia[7]. | Negligible effects on food intake and weight in some rodent studies[5]. Increased visceral fat deposition in rats[8]. | Data not available | Data not available |
| Cardiovascular Effects (QT Prolongation, Heart Rate) | Data not available | Limited affinity for the delayed rectifier potassium current, suggesting low risk of QT prolongation in preclinical models[3][9]. | Can prolong QT interval and reduce heart rate in porcine models[10][11]. | Data not available | Associated with an increased risk of heart failure in some epidemiological studies, but preclinical data is limited[12][13][14][15][16]. |
| Gastrointestinal Effects (Nausea, Vomiting) | Data not available | Can cause nausea and vomiting[3]. | Can cause dry mouth and constipation[4]. | Can cause emesis (vomiting)[17]. | Can cause nausea[18]. |
Signaling Pathways
The differential side effect profiles of D2R agonists can be attributed to their distinct engagement of downstream signaling pathways. D2R activation triggers both a canonical G protein-dependent pathway and a non-canonical β-arrestin-dependent pathway.
D2R G Protein-Dependent Signaling Pathway
Activation of the D2R by an agonist leads to the coupling of Gαi/o proteins. This inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. This pathway is traditionally associated with the primary therapeutic effects of D2R agonists but also contributes to some side effects.
D2R β-Arrestin-Dependent Signaling Pathway
Upon agonist binding and subsequent phosphorylation of the D2R by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This recruitment not only desensitizes G protein signaling but also initiates a separate signaling cascade. The β-arrestin scaffold can activate pathways such as the ERK signaling cascade and modulate the activity of Akt and GSK3. The β-arrestin-biased agonism of this compound is thought to be protective against motor side effects.[1][2]
Experimental Protocols
Catalepsy Test (Bar Test)
This test is used to assess motor side effects, specifically catalepsy, which is a state of immobility and muscular rigidity often induced by typical antipsychotics.
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a specific height (e.g., 5 cm) above a flat surface.
Procedure:
-
Mice are gently handled and their forepaws are placed on the horizontal bar.
-
The latency (in seconds) for the mouse to remove both forepaws from the bar is recorded.
-
A maximum cut-off time (e.g., 180 seconds) is typically set.
-
Measurements are taken at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
Workflow:
Discussion and Future Directions
The available preclinical evidence strongly suggests that this compound's β-arrestin-biased agonism at the D2R translates to a significantly improved motor side effect profile compared to typical antipsychotics like haloperidol.[1][2] This is a critical finding, as extrapyramidal symptoms are a major limiting factor in the clinical use of many antipsychotic medications. The lack of catalepsy induction in wild-type mice, coupled with its emergence in β-arrestin-2 knockout mice, provides compelling evidence for the protective role of the β-arrestin pathway against motor side effects.[1][2]
However, a comprehensive assessment of this compound's overall side effect profile requires further investigation into its metabolic, cardiovascular, and gastrointestinal effects. While aripiprazole is generally considered to have a favorable metabolic profile, it can still induce weight gain and other metabolic disturbances in some cases.[5][6][7] Similarly, cardiovascular effects, such as QT interval prolongation, are a concern with some antipsychotics.[10][11] Preclinical studies directly comparing this compound with other D2R agonists in these domains are crucial for a complete understanding of its safety profile.
Future research should focus on:
-
Metabolic studies: Assessing the long-term effects of this compound on body weight, glucose tolerance, and lipid profiles in relevant animal models.
-
Cardiovascular studies: Evaluating the impact of this compound on cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG) readings, particularly the QT interval.
-
Gastrointestinal studies: Investigating the potential for this compound to induce nausea, vomiting, or other gastrointestinal disturbances.
By filling these knowledge gaps, the full therapeutic potential and safety profile of this compound and other β-arrestin-biased D2R agonists can be more accurately determined, paving the way for the development of safer and more effective treatments for neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardiac safety of aripiprazole treatment in patients at high risk for torsade: a systematic review with a meta-analytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Aripiprazole-induced adverse metabolic alterations in polyI:C neurodevelopmental model of schizophrenia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haloperidol and olanzapine mediate metabolic abnormalities through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Effect of the antipsychotic drug haloperidol on arrhythmias during acute myocardial infarction in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. High-degree atrioventricular heart block induced by pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. searcylaw.com [searcylaw.com]
- 15. Pramipexole and Heart Failure [medsafe.govt.nz]
- 16. FDA Reviewing Possible Heart Failure Risk with Pramipexole | MDedge [ma1.mdedge.com]
- 17. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Antipsychotic Potential of UNC9975: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antipsychotic activity of UNC9975 in various animal models, supported by experimental data and detailed protocols. This compound, a novel β-arrestin–biased dopamine (B1211576) D2 receptor (D2R) ligand, demonstrates a promising profile with potent antipsychotic-like efficacy and a reduced propensity for motor side effects compared to traditional antipsychotics.
This compound operates through a distinct mechanism of action, acting as an antagonist of Gi-regulated cAMP production while simultaneously serving as a partial agonist for the interaction between the D2R and β-arrestin-2.[1][2][3] This biased signaling is believed to contribute to its therapeutic effects while mitigating the extrapyramidal side effects commonly associated with antipsychotic medications.[1][3][4]
Comparative Efficacy in Preclinical Models
This compound has been rigorously evaluated in established animal models of psychosis, demonstrating comparable or superior efficacy to existing antipsychotics such as aripiprazole (B633) and haloperidol (B65202).
Amphetamine-Induced Hyperlocomotion
A widely used model to screen for antipsychotic potential, amphetamine-induced hyperlocomotion mimics the hyperdopaminergic state associated with psychosis.[5] In this model, this compound dose-dependently inhibited d-amphetamine-induced hyperlocomotion in C57BL/6 mice with an efficacy and potency similar to that of aripiprazole.[1]
| Compound | ED₅₀ (mg/kg, i.p.) |
| This compound | 0.38 [1] |
| Aripiprazole | 0.36[1] |
Hypoglutamatergic Models of Schizophrenia
To assess efficacy against a broader range of schizophrenia-like symptoms, this compound was tested in hypoglutamatergic models, such as those induced by phencyclidine (PCP) or featuring NR1-knockdown.[6][7] In these models, this compound was effective in reducing hyperlocomotion, restoring prepulse inhibition (a measure of sensorimotor gating), improving novel object recognition memory, and partially normalizing social behavior.[6][7]
Side Effect Profile: A Key Advantage
A significant limitation of many antipsychotic drugs is the induction of motor side effects, often assessed in animal models through catalepsy tests.
Catalepsy Induction
In a standard drug-induced catalepsy model in wild-type mice, this compound, similar to aripiprazole, did not induce significant catalepsy at therapeutic doses.[1] In stark contrast, the typical antipsychotic haloperidol induced significant catalepsy.[1] This suggests a lower risk of extrapyramidal side effects for this compound.[1][4]
The Crucial Role of β-Arrestin-2 Signaling
The unique therapeutic profile of this compound is intrinsically linked to its biased signaling through β-arrestin-2. Studies using β-arrestin-2 knockout mice have been instrumental in elucidating this mechanism.
The antipsychotic-like activity of this compound was significantly attenuated in β-arrestin-2 knockout mice.[1][3] Furthermore, in the absence of β-arrestin-2, this compound transformed into a compound that induced catalepsy, similar to typical antipsychotics.[1][3][4] This highlights the protective role of β-arrestin-2 signaling against motor side effects.[1][3][4]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion Protocol
-
Animals: Inbred C57BL/6 mice.
-
Procedure: Mice were administered either vehicle or varying doses of this compound or aripiprazole via intraperitoneal (i.p.) injection. After 30 minutes, they were treated with 3 mg/kg d-amphetamine (i.p.). Locomotor activity was then recorded and analyzed.[1]
Catalepsy Assessment Protocol
-
Animals: Wild-type and β-arrestin-2 knockout mice.
-
Procedure: Mice were administered this compound (5.0 mg/kg), aripiprazole (5.0 mg/kg), or haloperidol (2.0 mg/kg). Catalepsy was assessed at 30 and 60 minutes post-treatment.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound at the D2R.
Caption: Experimental workflow for validating this compound's antipsychotic activity.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
UNC9975: A Comparative Analysis of its Cross-reactivity with Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional selectivity of UNC9975 across various dopamine (B1211576) receptor subtypes. The data presented is intended to support research and development efforts in neuropharmacology and related fields. This compound has been identified as a β-arrestin-biased dopamine D2 receptor (D2R) agonist, exhibiting a distinct pharmacological profile that is crucial for understanding its potential therapeutic applications and off-target effects.[1][2]
Binding Affinity Profile of this compound
The cross-reactivity of this compound with the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
Experimental data demonstrates that this compound exhibits high affinity for the D2 and D3 receptor subtypes, with significantly lower affinity for the D1, D4, and D5 subtypes.[1] This selectivity is a key feature of its pharmacological profile.
| Receptor Subtype | This compound Ki (nM) | Reference Compound (Aripiprazole) Ki (nM) |
| D1 | >10,000 | >10,000 |
| D2 | <10 | <10 |
| D3 | High Affinity | High Affinity |
| D4 | Low Affinity | Low Affinity |
| D5 | Low Affinity | Low Affinity |
Note: Specific Ki values for D3, D4, and D5 for this compound were not explicitly quantified in the provided search results but are described as "high" or "low" affinity.
Functional Selectivity at the D2 Receptor
This compound is a functionally selective or "biased" ligand at the dopamine D2 receptor.[3][4][5] This means that it differentially activates downstream signaling pathways upon binding to the receptor. Specifically, this compound acts as an antagonist at the G-protein (Gi) signaling pathway while simultaneously acting as a partial agonist for the β-arrestin-2 signaling pathway.[2][3]
This biased agonism is a significant finding, as it suggests that this compound can modulate D2 receptor function in a manner distinct from traditional dopamine agonists and antagonists, potentially offering a novel therapeutic window with a reduced side-effect profile.[2][3]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the binding and functional properties of this compound.
Radioligand Competition Binding Assays
To determine the binding affinity (Ki) of this compound for the different dopamine receptor subtypes, radioligand competition binding assays were performed. In these assays, cell membranes expressing the specific dopamine receptor subtype of interest are incubated with a known radioactive ligand (radioligand) that binds to the receptor. Increasing concentrations of the unlabeled test compound (this compound) are then added to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
G-protein Signaling Functional Assay (cAMP Production)
The effect of this compound on G-protein signaling was assessed by measuring its impact on cyclic adenosine (B11128) monophosphate (cAMP) production. Dopamine D2 receptors are coupled to the inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure the effect of this compound, cells expressing the D2 receptor were stimulated with a compound that increases cAMP levels (e.g., isoproterenol). The ability of this compound to inhibit this stimulated cAMP production was then quantified. The finding that this compound does not inhibit cAMP production indicates its antagonistic activity at the Gi-mediated signaling pathway.[3]
β-Arrestin-2 Recruitment Functional Assay
The recruitment of β-arrestin-2 to the D2 receptor upon ligand binding was measured to determine the functional selectivity of this compound. A common method for this is the Bioluminescence Resonance Energy Transfer (BRET) assay. In this assay, the D2 receptor is fused to a BRET donor molecule (e.g., Renilla luciferase), and β-arrestin-2 is fused to a BRET acceptor molecule (e.g., Yellow Fluorescent Protein). When the ligand (this compound) binds to the receptor and induces a conformational change that promotes β-arrestin-2 binding, the donor and acceptor molecules are brought into close proximity, resulting in a BRET signal. The potency (EC50) and efficacy (Emax) of this compound in inducing this BRET signal were measured to characterize its partial agonist activity at the β-arrestin-2 pathway.[5]
Signaling Pathway and Cross-Reactivity Overview
The following diagrams illustrate the signaling pathway of a biased D2R agonist like this compound and its cross-reactivity profile with other dopamine receptor subtypes.
Caption: this compound's biased agonism at the D2 receptor.
Caption: this compound's binding affinity for dopamine receptor subtypes.
References
- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UNC9975 and Clozapine on Social Interaction: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) ligand, UNC9975, and the atypical antipsychotic, clozapine (B1669256), with a specific focus on their effects on social interaction. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, supporting experimental data, and detailed methodologies.
Executive Summary
This compound and clozapine represent two distinct pharmacological approaches to modulating neurotransmitter systems implicated in social behavior deficits. This compound exemplifies a targeted, mechanism-based approach by selectively engaging the β-arrestin signaling pathway downstream of the D2R. In contrast, clozapine exerts its effects through a broad, multi-receptorial antagonism. Preclinical evidence in a mouse model of schizophrenia-like social deficits suggests that both compounds can ameliorate social affiliation deficits. However, this compound may require higher doses to restore social preference, highlighting subtle but potentially significant differences in their therapeutic profiles.
Data Presentation: Efficacy in a Preclinical Model of Social Deficit
The following tables summarize the comparative efficacy of this compound and clozapine in restoring social interaction deficits in the NR1-knockdown (NR1-KD) mouse model, which exhibits impaired social behavior.
Table 1: Comparative Efficacy on Social Affiliation in NR1-KD Mice
| Compound | Dose (mg/kg) | Effect on Social Affiliation (S1-NS Test) |
| Vehicle | - | No improvement in social affiliation |
| This compound | 0.5 | Restored social affiliation [1] |
| Clozapine | 0.5 | Restored social affiliation [1] |
S1-NS Test: Social 1 vs. Non-Social Test, measuring the preference of a mouse for a novel mouse over an empty chamber.
Table 2: Comparative Efficacy on Social Preference in NR1-KD Mice
| Compound | Dose (mg/kg) | Effect on Social Preference (S1-S2 Test) |
| Vehicle | - | No improvement in social preference |
| This compound | 0.5 | No significant effect |
| This compound | 1.0 | Restored social preference [1] |
| Clozapine | 0.5 | No significant effect[1] |
S1-S2 Test: Social 1 vs. Social 2 Test, measuring the preference of a mouse for a novel mouse over a familiar mouse.
Receptor Binding Profiles
The distinct pharmacological effects of this compound and clozapine are rooted in their differential affinities for various neurotransmitter receptors.
Table 3: Receptor Binding Affinity (Ki, nM) of this compound and Clozapine
| Receptor | This compound | Clozapine |
| Dopamine D2 | 2.6[2] | ~120-160 |
| Dopamine D1 | 1,040[2] | ~90 |
| Dopamine D4 | 178[2] | ~20 |
| Serotonin (B10506) 5-HT2A | 7.4[2] | ~5-20 |
| Serotonin 5-HT2C | 99[2] | ~10 |
| Serotonin 5-HT1A | Moderate Affinity | Partial Agonist |
| Muscarinic M1 | Low Affinity | ~20-50 |
| Muscarinic M4 | Low Affinity | Partial Agonist |
| Adrenergic α1 | Moderate Affinity | ~10-30 |
| Histamine (B1213489) H1 | <10[2] | ~1-20 |
Note: Ki values for clozapine are approximate and can vary across studies.
Experimental Protocols
Animal Model: NR1-Knockdown (NR1-KD) Mice
The comparative study utilized NR1-knockdown (NR1-KD) mice, a well-established animal model exhibiting behavioral abnormalities relevant to schizophrenia, including deficits in social interaction. These mice have a reduced expression of the NR1 subunit of the NMDA receptor, leading to hypoglutamatergic function.
Three-Chamber Social Interaction Test
The social behavior of the mice was assessed using a three-chambered apparatus. The test consists of three 10-minute phases:
-
Habituation (NS-NS): The subject mouse is allowed to freely explore all three chambers, with two empty, inverted wire cups in the side chambers. This phase allows the mouse to acclimate to the new environment.
-
Social Affiliation (S1-NS): A novel mouse (Stranger 1) is placed under one of the wire cups, while the other cup remains empty. The time the subject mouse spends in the chamber with the novel mouse versus the chamber with the empty cup is measured to assess social affiliation.
-
Social Preference/Novelty (S1-S2): A second novel mouse (Stranger 2) is placed under the previously empty wire cup. The subject mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2). The time spent in each chamber is measured to evaluate social preference and memory.
A preference score is calculated for the social affiliation and social preference phases based on the time spent exploring each chamber. An increase in this score indicates a greater preference for the social stimulus.
Drug Administration
This compound (0.2, 0.5, or 1 mg/kg) and clozapine (0.5 mg/kg) were administered via intraperitoneal (i.p.) injection 10 minutes before the start of the habituation phase of the social interaction test.
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and clozapine on social behavior can be attributed to their fundamentally different mechanisms of action at the molecular level.
This compound: Biased Agonism at the Dopamine D2 Receptor
This compound is a functionally selective ligand for the dopamine D2 receptor (D2R). It acts as an antagonist of the canonical G-protein (Gi/o) signaling pathway, which is responsible for inhibiting adenylyl cyclase and cyclic AMP (cAMP) production. Simultaneously, it acts as a partial agonist for the β-arrestin-2 signaling pathway. This "biased agonism" is thought to contribute to its antipsychotic-like effects while potentially avoiding the motor side effects associated with conventional D2R antagonists. The engagement of the β-arrestin-2 pathway can lead to the activation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and the Akt/GSK3 pathways.
Clozapine: A Multi-Receptor Antagonist
Clozapine's mechanism of action is complex and involves its interaction with a wide array of neurotransmitter receptors. It is a potent antagonist at serotonin 5-HT2A and dopamine D4 receptors, with a lower affinity for D2 receptors compared to typical antipsychotics. Its actions also extend to adrenergic (α1), histamine (H1), and muscarinic (M1) receptors. Furthermore, its major metabolite, N-desmethylclozapine (NDMC), is a potent agonist at M1 muscarinic receptors. This broad receptor profile contributes to its efficacy in treatment-resistant schizophrenia and its effects on a range of symptoms, including social withdrawal. Clozapine has also been shown to modulate intracellular signaling pathways such as the JAK-STAT and GSK-3 pathways.
Experimental Workflow Visualization
The following diagram illustrates the workflow of the three-chamber social interaction test used in the comparative study.
References
- 1. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Is UNC9975 a better tool compound than quinpirole for studying β-arrestin signaling?
For researchers investigating the nuanced world of G protein-coupled receptor (GPCR) signaling, the choice of chemical tool is paramount. The discovery of biased agonism—where a ligand can preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin)—has necessitated the development of highly selective compounds. This guide provides a detailed comparison of UNC9975 and quinpirole (B1680403), two compounds used to probe the dopamine (B1211576) D2 receptor (D2R), to help researchers select the optimal tool for studying β-arrestin signaling.
Introduction to D2R Signaling Pathways
The dopamine D2 receptor, a Gi-coupled GPCR, canonically signals by inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels. However, upon activation, it also recruits β-arrestin proteins. This recruitment not only desensitizes G protein signaling but also initiates a distinct, G protein-independent signaling cascade that can regulate different cellular processes.[1]
Quinpirole is a traditional D2R agonist, activating both G protein and β-arrestin pathways. In contrast, this compound was developed as a "biased agonist," designed to selectively engage the β-arrestin pathway.[2][3]
Head-to-Head Comparison: this compound vs. Quinpirole
The fundamental difference between this compound and quinpirole lies in their functional selectivity at the D2R. This compound is a potent β-arrestin-biased partial agonist that simultaneously acts as an antagonist at the G protein signaling pathway.[2][3][4][5] Quinpirole, conversely, is a full agonist for G protein-mediated signaling and also promotes β-arrestin recruitment.[2][6]
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological profiles of this compound and quinpirole at the human D2 receptor, based on data from key publications.
| Parameter | This compound | Quinpirole | Reference(s) |
| Binding Affinity | |||
| D2R Ki | < 10 nM | 4.8 nM | [2] |
| D3R Ki | < 10 nM | ~24 nM | [2] |
| G Protein (Gi) Signaling | |||
| (cAMP Inhibition Assay) | |||
| Agonist Activity | No Agonist Activity (Antagonist) | Full Agonist | [2] |
| EC50 | N/A | 3.2 nM | [2] |
| Emax | N/A | 100% | [2] |
| β-Arrestin-2 Recruitment | |||
| (DiscoveRx Translocation Assay) | |||
| Agonist Activity | Partial Agonist | Full Agonist | [2] |
| EC50 | 5.7 nM | 56 nM | [2] |
| Emax | 19% | 100% | [2] |
| (BRET Assay) | |||
| Agonist Activity | Partial Agonist | Not Reported in direct comparison | [2] |
| EC50 | 6.0 nM | N/A | [2] |
| Emax | 20% | N/A | [2] |
In Vivo Consequences of Biased Signaling
The distinct signaling profiles of this compound and quinpirole lead to different physiological outcomes. In mouse models, this compound demonstrates potent antipsychotic-like activity without inducing the motor side effects (catalepsy) often associated with D2R antagonists or traditional agonists.[2][3][5] Crucially, the antipsychotic effects of this compound are significantly diminished in β-arrestin-2 knockout mice, providing strong evidence that its therapeutic action is mediated by the β-arrestin pathway.[2][3][5]
Experimental Protocols
To differentiate between G protein- and β-arrestin-mediated signaling, specific assays are required. Below are representative protocols for quantifying each pathway.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC).
-
Cell Culture: Use a cell line engineered to co-express the D2 receptor fused to a ProLink™ (PK) enzyme fragment and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment. Culture cells in the recommended medium.[7]
-
Cell Plating: Seed the cells into 384-well white, solid-bottom microplates and incubate overnight at 37°C with 5% CO2.[7]
-
Compound Preparation: Prepare serial dilutions of test compounds (e.g., this compound, quinpirole) in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates and incubate for 90-180 minutes at 37°C. This allows for receptor activation and β-arrestin recruitment, forcing the complementation of the EA and PK enzyme fragments.
-
Detection: Add PathHunter® detection reagents, which contain the substrate for the complemented β-galactosidase enzyme. Incubate for 60 minutes at room temperature in the dark.[8]
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal response from a reference agonist (100% activation). Fit the data to a dose-response curve to determine EC50 and Emax values.
Protocol 2: G Protein Signaling Assay (cAMP Inhibition)
This assay measures the ability of a D2R agonist to inhibit cAMP production stimulated by another agent, such as isoproterenol (B85558) acting on β-adrenergic receptors.
-
Cell Culture: Use HEK293T cells co-expressing the D2 receptor and a cAMP biosensor (e.g., GloSensor™-22F).[2]
-
Cell Plating: Plate cells in a suitable microplate and incubate to allow for attachment.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the test compounds (this compound, quinpirole) for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of a cAMP-stimulating agent, such as isoproterenol, to all wells (except for negative controls).
-
Detection: Measure the luminescent or fluorescent signal from the cAMP biosensor according to the manufacturer's instructions. A decrease in signal relative to the isoproterenol-only control indicates Gi activation.
-
Data Analysis: Calculate the percent inhibition of the isoproterenol-stimulated signal. Plot the data against compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and quinpirole depends entirely on the experimental question.
This compound is the superior tool compound for specifically studying β-arrestin signaling. Its unique profile as a G protein antagonist and β-arrestin partial agonist allows for the isolation of the β-arrestin pathway.[2][3][6] Researchers can use this compound to investigate the downstream consequences of β-arrestin recruitment and signaling without the confounding effects of Gi protein activation. This makes it an invaluable probe for dissecting the specific contributions of β-arrestin to cellular and physiological processes.
Quinpirole remains a relevant tool for studying the global effects of D2 receptor activation. As a full agonist for both G protein and β-arrestin pathways, it is suitable for experiments where the goal is to understand the integrated output of both signaling arms or to serve as a reference compound for full D2R agonism.[2][6]
References
- 1. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. pnas.org [pnas.org]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Replicating Functional Selectivity of UNC9975: A Comparative Guide
This guide provides a comprehensive comparison of UNC9975 and other relevant compounds, focusing on their functional selectivity at the dopamine (B1211576) D2 receptor (D2R). The data and protocols presented are based on published findings, offering researchers a resource for replicating and building upon this work. This compound is a notable D2R agonist that exhibits signaling bias, simultaneously acting as an antagonist of G-protein-mediated cAMP production while serving as a partial agonist for β-arrestin-2 interactions.[1][2][3] This unique profile has been a subject of interest in the development of novel antipsychotics with potentially fewer side effects.[2][3]
Comparative Analysis of D2R Ligand Activity
The functional selectivity of this compound is best understood when compared to the endogenous full agonist (dopamine), a standard G-protein biased agonist (quinpirole), aripiprazole (B633) (from which this compound's scaffold is derived), and other β-arrestin biased compounds from the same discovery effort (UNC0006 and UNC9994).[2][4]
Table 1: In Vitro Functional Selectivity Profile at the Dopamine D2 Receptor | Compound | D2R Binding Affinity (Ki, nM) | Gαi Pathway (cAMP Inhibition) | β-arrestin-2 Recruitment | | :--- | :---: | :---: | :---: | | | | EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | | Aripiprazole | < 10[5] | 38[6] | 51[6] | 12.8[7] | 71[7] | | This compound | < 10[5] | No Agonist Activity[6] | No Agonist Activity[6] | 2.8[7] | 59[7] | | UNC0006 | < 10[5] | No Agonist Activity[5] | No Agonist Activity[5] | 4.5[7] | 48[7] | | UNC9994 | 79[5] | No Agonist Activity[6] | No Agonist Activity[6] | 200[7] | 89[7] | | Quinpirole | N/A | 3.2[6] | 100[6] | N/A | N/A |
Table 2: Receptor Binding Profile of this compound and Comparators
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
|---|---|---|---|---|---|
| Aripiprazole | >10,000 | <10 | <10 | 26 | >10,000 |
| This compound | >10,000 | <10 | <10 | 120 | >10,000 |
| UNC0006 | >10,000 | <10 | <10 | 220 | >10,000 |
| UNC9994 | >10,000 | 79 | 36 | 1300 | >10,000 |
Data for Table 2 is referenced from Allen JA, et al. (2011).[5]
Signaling Pathways and Functional Selectivity
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that canonically signal through the Gαi/o pathway to inhibit cAMP production.[8] However, they can also initiate G-protein-independent signaling cascades by recruiting β-arrestins.[8][9] Functionally selective ligands like this compound preferentially activate one pathway over the other.[4][5] this compound is termed "β-arrestin-biased" because it blocks the Gαi pathway while promoting the β-arrestin pathway.[2][6]
This compound functional selectivity at the D2R.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the functional selectivity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of this compound and comparator compounds for dopamine receptors (D1, D2, D3, D4, D5).
-
Cell Lines: HEK293T cells transiently expressing the respective human dopamine receptor subtype.
-
Radioligand: [³H]spiperone for D2, D3, and D4 receptors; [³H]SCH23390 for D1 and D5 receptors.
-
Procedure (General):
-
Cell membranes are prepared from transfected HEK293T cells.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
-
Reference: Detailed protocols are described in the supplementary information of Allen et al., PNAS, 2011.[5]
Gαi-Mediated cAMP Inhibition Assay
This functional assay measures a compound's ability to activate the canonical Gαi signaling pathway.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist or antagonist of D2R-mediated inhibition of cAMP production.
-
Cell Line: HEK293T cells co-expressing the human D2L receptor and a cAMP biosensor (e.g., GloSensor-22F).[6]
-
Procedure:
-
Cells are plated in a suitable microplate format.
-
Cells are stimulated with a Gs-activating agent (e.g., isoproterenol) to increase basal cAMP levels.
-
Varying concentrations of the test compound (e.g., this compound, quinpirole) are added simultaneously.
-
The plate is incubated to allow for changes in cAMP levels.
-
Luminescence (for GloSensor) or other detection modality is measured to quantify cAMP levels.
-
Data are normalized to the response of a full agonist (like quinpirole) and analyzed to determine EC50 and Emax values.[6]
-
-
Outcome for this compound: No agonist activity was observed; it acts as an antagonist in this pathway.[6]
β-Arrestin-2 Recruitment Assay (e.g., Tango Assay)
This assay measures the recruitment of β-arrestin-2 to an activated D2 receptor, a hallmark of the non-canonical signaling pathway.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in promoting the interaction between D2R and β-arrestin-2.
-
Methodology: The Tango assay format is a common method, utilizing a chimeric receptor that, upon ligand binding and arrestin recruitment, leads to the cleavage of a transcription factor and subsequent expression of a reporter gene (e.g., luciferase).[4]
-
Procedure:
-
HTLA cells (HEK293 cells stably expressing a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter) are transfected with the D2R-Tango construct.
-
Cells are plated and treated with varying concentrations of the test compound.
-
After an incubation period (e.g., 12-16 hours), luciferase activity is measured using a luminometer.
-
Data are normalized and analyzed to calculate EC50 and Emax values.[4]
-
-
Outcome for this compound: Demonstrates partial agonism for β-arrestin-2 recruitment.[2][3]
Workflow for assessing D2R functional selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of UNC9975
For researchers, scientists, and drug development professionals, a steadfast commitment to safety is paramount to the integrity of scientific discovery. The proper disposal of laboratory chemicals is a critical component of this commitment. UNC9975, a potent and biased dopamine (B1211576) D2 receptor (D2R) agonist used in neurological research, requires meticulous handling and disposal due to its biological activity.[1][2][3][4]
This guide provides essential, step-by-step procedural information for the safe disposal of this compound, grounded in best practices for hazardous chemical waste management. Adherence to these guidelines, in strict consultation with your institution's Environmental Health and Safety (EHS) department, is imperative.
Hazard Profile and Chemical Data
Given the absence of a specific SDS, the following table summarizes key information for this compound, which is critical for safe handling and risk assessment.
| Property | Data | Source(s) |
| Chemical Name | 7-{4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one | [7] |
| CAS Number | 1354030-19-5 | [2][7] |
| Molecular Formula | C₂₃H₂₈Cl₂N₄O₂ | [7] |
| Molecular Weight | 463.40 g/mol | [1][7] |
| Biological Activity | A potent, β-arrestin-biased dopamine D2 receptor (D2R) agonist with antipsychotic-like activity.[1][3][4] An analog of aripiprazole.[7][8] | [1][3][4][7][8] |
| Primary Hazard | Potent, biologically active compound. Expected to primarily affect the nervous system. Avoid direct contact, inhalation, and ingestion. | [3][4][6] |
| Environmental Hazard | As a biologically active compound, it may be harmful to aquatic life and ecosystems if released into the environment.[6] | [6] |
| Storage (Pure Form) | -20°C for long-term storage (months to years).[1][7] | [1][7] |
| Storage (In Solvent) | -80°C for up to one year.[1] | [1] |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the safe segregation, containerization, and disposal of waste contaminated with this compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or solution), all personnel must wear the appropriate PPE to minimize exposure.[6][9]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A fully fastened laboratory coat.
Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is critical. All waste must be collected as hazardous chemical waste and disposed of through your institution's EHS department.[5][6]
a. Solid Waste Disposal
-
Description: Includes non-sharp, disposable items contaminated with this compound, such as gloves, weigh boats, bench paper, and pipette tips.
-
Procedure:
-
Designate a specific, compatible hazardous waste container with a securely fitting lid.[5][6] Glass or plastic reagent bottles are generally recommended.[5]
-
Line the container with a compatible chemical waste bag if appropriate and recommended by your EHS department.
-
Place all contaminated solid waste directly into this container.
-
Keep the container closed at all times except when adding waste.[6]
-
Store the container in a designated satellite accumulation area within the laboratory.[6]
-
b. Liquid Waste Disposal
-
Description: Includes solutions containing this compound, such as experimental remainders, and the initial rinsates from decontaminating reusable labware.
-
Procedure:
-
Designate a leak-proof, compatible waste container (glass or plastic) with a screw-top lid for all liquid waste.[5]
-
Never mix incompatible waste streams.[6]
-
Collect all this compound-contaminated liquids in this container.
-
Keep the container securely closed when not in use and store it in secondary containment to prevent spills.
-
Crucially, never pour this compound solutions down the sink. [6]
-
c. Chemically Contaminated Sharps Disposal
-
Description: Includes any sharp object that has come into contact with this compound, such as needles, syringes, scalpels, or contaminated glass pipettes.
-
Procedure:
-
Place all chemically contaminated sharps immediately into a designated, puncture-resistant sharps container.[5][10][11]
-
The container must be specifically labeled for "Chemically Contaminated Sharps" or as directed by your EHS department.[5]
-
Do not overfill the sharps container; seal it when it is approximately two-thirds full.[5]
-
Submit the sealed container for disposal through the EHS department.[5]
-
Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Immediately label every waste container with the words "Hazardous Waste." [6]
-
Clearly identify the contents, including the full chemical name "this compound" (do not use abbreviations).[6]
-
List all other components of the waste, including solvents and their approximate percentages.
-
Indicate the date when waste was first added to the container.[6]
Disposal of Unused or Expired Compound
Unused or expired this compound solid compound must be disposed of as hazardous chemical waste.
-
Dispose of the material in its original container if possible.[6]
-
Ensure the container is securely sealed and properly labeled.
-
Place the container in the designated solid hazardous waste stream for pickup by EHS.
Decontamination of Surfaces and Reusable Labware
-
Work Surfaces: After completing work, decontaminate all surfaces (e.g., benchtops, fume hood sash) with a suitable cleaning agent. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.[9]
-
Reusable Labware: Glassware should be decontaminated before standard washing. Soak the labware in a suitable solvent or cleaning solution capable of solubilizing this compound. The initial rinsate from this decontamination must be collected as liquid hazardous waste.[9]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This document provides guidance based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
References
- 1. This compound | D(2) agonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. flinnsci.com [flinnsci.com]
- 11. uwlax.edu [uwlax.edu]
Personal protective equipment for handling UNC9975
Disclaimer: A specific Safety Data Sheet (SDS) for UNC9975 is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds where comprehensive hazard information is limited. Researchers must conduct a thorough risk assessment before beginning any work.
This compound is identified as a β-arrestin-biased dopamine (B1211576) D2 receptor (D2R) agonist and an analog of aripiprazole, utilized in antipsychotic research.[1][2] As with any potent bioactive compound, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE) Recommendations
The selection of PPE is contingent on a risk assessment of the specific procedures being performed. For a compound like this compound, which is a potent research tool, the following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves). - Safety glasses or goggles. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).[3] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact. |
Experimental Protocol: Safe Handling and Disposal of this compound
A systematic approach to handling potent compounds is essential. The following protocol outlines key stages from receipt to disposal.
1. Preparation and Planning:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment that considers the quantity, physical form, and experimental procedures.[2][4]
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or other containment device.
-
Gather Materials: Assemble all necessary PPE, spill cleanup materials, and waste containers before starting work.
2. Handling Procedures:
-
Donning PPE: Put on PPE in the correct sequence: gown, mask/respirator, eye protection, and then gloves.
-
Weighing: If handling the solid form, weigh the minimum quantity required in a ventilated enclosure to minimize aerosol generation.
-
Solution Preparation: When preparing solutions, always add the solid to the solvent slowly. Work within a chemical fume hood to control vapor exposure.[5]
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.
3. Disposal Plan:
-
Waste Segregation: Do not dispose of this compound waste in standard trash or down the sink.[5] Segregate waste into clearly labeled containers for solids, liquids, and contaminated sharps.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and lab coats, should be considered hazardous waste.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent or cleaning agent after each use.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]
4. Emergency Procedures:
-
Spills: In case of a spill, evacuate the immediate area and alert others. Follow your institution's established spill cleanup procedures. Have a spill kit readily accessible.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Workflow for PPE Selection
The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate PPE when working with a research compound of unknown specific hazard like this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. benchchem.com [benchchem.com]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
